3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one
Descripción
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-7-3-6-10-12-8-4-1-2-5-9(8)13(10)11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPJEXAFQVBQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3N2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Medicinal Chemist’s Guide to Pyrido[1,2-a]benzimidazoles: SAR, Synthesis, and Applications
Executive Summary
The pyrido[1,2-a]benzimidazole (PBI) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a tricyclic fusion of a benzene ring, an imidazole ring, and a pyridine ring, PBIs exhibit intrinsic fluorescence, planar geometry suitable for DNA intercalation, and tunable electronic properties for enzyme inhibition (e.g., Topoisomerase II, Kinases).
This technical guide dissects the Structure-Activity Relationship (SAR) of PBIs, providing researchers with a roadmap for optimizing potency and selectivity. It moves beyond basic descriptions to analyze the causality of substituent effects, supported by validated synthetic protocols and mechanistic insights.
Structural Architecture & Numbering
To navigate the SAR effectively, we must first establish the IUPAC numbering convention for the pyrido[1,2-a]benzimidazole core. The scaffold consists of a bridgehead nitrogen (N-5) that fuses the imidazole and pyridine rings.
Diagram 1: PBI Scaffold & Pharmacophore Zones
The following diagram illustrates the core numbering and the three primary "SAR Zones" for modification.
Caption: Numbering scheme of the pyrido[1,2-a]benzimidazole scaffold highlighting key zones for functionalization.
Detailed Structure-Activity Relationships (SAR)
The biological activity of PBIs is highly dependent on the electronic distribution across the tricyclic system. The SAR can be bifurcated into two main therapeutic areas: Antimicrobial/Antifungal and Anticancer .
Antimicrobial & Antitubercular SAR
Research indicates that the lipophilicity and electronic nature of the benzene ring (Positions 6-9) are critical for cell wall penetration and target binding in M. tuberculosis and S. aureus.
| Position | Modification | Effect on Activity | Mechanistic Insight |
| C-7 / C-8 | Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -NO2, -Cl) | Significant Increase | EWGs lower the pKa of the system and may enhance binding affinity to bacterial reductases or DNA gyrase. The 7-CF3 analogue is often a lead candidate. |
| C-1 to C-4 | Ester (-COOEt) or Cyano (-CN) groups | Moderate Increase | These groups at C-3 often serve as H-bond acceptors. Bulky groups here can disrupt planarity, reducing efficacy if the mode of action is intercalation. |
| N-Substituents | Benzyl or Alkyl linkers (in reduced forms) | Variable | In dihydro-PBIs, N-alkylation affects solubility. A 3-chlorobenzyl group has shown high antitubercular potency. |
Anticancer & DNA Intercalation SAR
For anticancer applications, the PBI scaffold acts as a planar intercalator. The SAR focuses on maximizing
-
Planarity is Non-Negotiable: Substituents that force the pyridine ring out of plane (e.g., bulky groups at C-1 or C-9 causing peri-interaction) drastically reduce DNA binding affinity.
-
The "Tail" Effect: Introduction of a basic side chain (e.g., dialkylaminoalkyl) at C-2 or C-3 improves water solubility and allows for electrostatic interaction with the phosphate backbone of DNA, significantly enhancing cytotoxicity (IC50 < 1
M). -
Quinone Formation: Oxidation of the benzene ring to a quinone/iminoquinone species (at C-6/C-9) creates a bioreductive alkylating agent, potent against solid tumors.
Synthetic Methodologies
Reliable synthetic access is the bedrock of SAR exploration. While multicomponent reactions exist, the condensation of 2-aminobenzimidazoles with bifunctional electrophiles remains the most robust method for generating diverse libraries.
Diagram 2: Standard Synthetic Workflow
Caption: General synthetic pathway for the construction of the PBI core via condensation.
Experimental Protocols
Synthesis of 3-ethoxycarbonyl-pyrido[1,2-a]benzimidazole
Rationale: This protocol creates a versatile intermediate with a handle (ester) at C-3 for further SAR elaboration.
-
Reactants: Mix 2-aminobenzimidazole (10 mmol) and ethyl acetoacetate (12 mmol).
-
Conditions: Heat the mixture at 140–150 °C in an oil bath without solvent (neat) for 4–6 hours.
-
Note: The evolution of water and ethanol vapor indicates reaction progress.
-
-
Work-up: Cool the reaction mass to room temperature. Add ethanol (10 mL) and triturated the solid.
-
Purification: Filter the precipitate and recrystallize from DMF/Ethanol (1:1).
-
Validation:
-
TLC: Mobile phase Ethyl Acetate:Hexane (4:6).
-
1H NMR (DMSO-d6): Look for the disappearance of the benzimidazole -NH2 signal (~6.5 ppm) and the appearance of the pyridine ring proton singlets/doublets.
-
In Vitro Cytotoxicity Assay (MTT Protocol)
Rationale: To assess the efficacy of PBI derivatives against cancer cell lines (e.g., HeLa, MCF-7).[1]
-
Seeding: Plate cells (
cells/well) in 96-well plates and incubate for 24h at 37°C. -
Treatment: Add PBI compounds dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (0.1
M to 100 M). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10
L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Discard media and add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm . Calculate IC50 using non-linear regression.
Molecular Modeling & Mechanism
Understanding the binding mode is essential for rational design.
Diagram 3: Kinase Inhibition Mechanism
PBIs often act as ATP-competitive inhibitors.[2][3] The following logic flow describes the interaction.
Caption: Mechanistic interaction of PBI derivatives within the ATP-binding pocket of kinases.
Future Directions
-
Hybrid Molecules: Linking the PBI scaffold with other pharmacophores (e.g., pyrazoles) to overcome resistance mechanisms.
-
Fluorescent Probes: Exploiting the intrinsic fluorescence of the PBI core (Stokes shift > 100 nm) to create "theranostic" agents that act as both drug and imaging tracer.
-
C-H Activation: Utilizing Ruthenium-catalyzed C-H activation for late-stage functionalization of the C-9 position, which is synthetically difficult to access via traditional condensation.
References
-
Bogdanova, D. M., et al. (2022).[4] Synthesis and Functionalisation of Pyrido[1,2-a]benzimidazole Amino Derivatives. Journal of Russian Advances in Chemistry. [Link]
-
Tireli, M., et al. (2017).[5] Synthesis of pyrido[1,2-a]benzimidazoles: Antioxidative and antiproliferative activities. European Journal of Medicinal Chemistry. [Link]
-
Mital, A., et al. (2013). Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis. ChemMedChem. [Link]
-
El-Miligy, M. M., et al. (2017).[5] Dual Inhibitors of Hepatitis C Virus and Hepatocellular Carcinoma. Future Medicinal Chemistry. [Link]
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. jraic.com [jraic.com]
- 5. researchgate.net [researchgate.net]
literature review on tricyclic benzimidazole synthesis
An In-depth Technical Guide to the Synthesis of Tricyclic Benzimidazoles
Authored by: Gemini, Senior Application Scientist
Abstract
The tricyclic benzimidazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a "privileged structure" in the development of novel therapeutic agents.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[3][4] Notably, tricyclic derivatives have been successfully developed as powerful Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors for cancer therapy.[2][5][6] This guide provides an in-depth exploration of the core synthetic strategies employed to construct these complex and valuable heterocyclic systems. We will dissect the mechanistic principles behind key reactions, present field-proven experimental protocols, and offer insights into the rationale guiding methodological choices, equipping researchers and drug development professionals with a robust framework for their synthetic endeavors.
The Strategic Importance of the Tricyclic Benzimidazole Core
The fusion of a third ring onto the benzimidazole nucleus introduces conformational rigidity and extends the molecular surface available for interaction with biological macromolecules. This structural modification can significantly enhance binding affinity, selectivity, and pharmacokinetic properties compared to simpler bicyclic analogues. The design and synthesis of these scaffolds are therefore of paramount importance in drug discovery.
Caption: General representation of a tricyclic benzimidazole scaffold.
Foundational Strategy: Cyclocondensation Reactions
The most traditional and widely employed route to the benzimidazole core is the cyclocondensation of an ortho-phenylenediamine (OPD) derivative with a suitable one-carbon (C1) or two-carbon (C2) electrophilic synthon.[7] The extension of this logic to form tricyclic systems involves using a functionalized OPD or a cyclic C2 synthon.
The Phillips Condensation and its Variants
The Phillips method involves the condensation of OPD with carboxylic acids or their derivatives (e.g., esters, acyl chlorides).[8] The reaction is typically driven by strong acids, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA), which serve as both catalysts and dehydrating agents to facilitate the final ring-closing aromatization.[9][10]
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of OPD.
-
Dehydrating Conditions: High temperatures and dehydrating agents like PPA are crucial to remove the two molecules of water formed during the reaction, shifting the equilibrium towards the cyclized product.[9]
Caption: Simplified mechanism of the Phillips benzimidazole synthesis.
Experimental Protocol: PPA-Mediated Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles[10]
This protocol demonstrates the cyclocondensation between a pre-synthesized carboxylic acid and a substituted OPD to form a complex benzimidazole.
Step-by-Step Methodology:
-
Reactant Preparation: A mixture of N-benzyl-2-pyrrole carboxylic acid (1.0 eq) and the appropriate 4-substituted-1,2-phenylenediamine (1.0 eq) is prepared.
-
Reaction Setup: The reactant mixture is added to polyphosphoric acid (PPA) (approx. 10-15 times the weight of the reactants).
-
Heating: The reaction mixture is heated to 140-150 °C with continuous stirring for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the hot reaction mixture is carefully poured into a beaker containing crushed ice and water.
-
Neutralization & Precipitation: The acidic solution is neutralized by the slow addition of a saturated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution until a pH of ~7-8 is reached. This causes the product to precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Modern Approaches: Multi-Component Reactions (MCRs)
MCRs have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step from three or more starting materials.[11] This approach embodies the principles of green chemistry by minimizing waste and improving atom economy.
Synthesis of Benzimidazolo-Quinazolinones
A notable example is the one-pot, three-component reaction to synthesize benzimidazolo-quinazolinone scaffolds, which are potent bioactive molecules. This reaction typically involves an aromatic aldehyde, 2-aminobenzimidazole, and an active methylene compound (e.g., dimedone).[11]
Causality Behind Experimental Choices:
-
Catalyst: Catalysts like trimethylamine N-oxide are used to facilitate the initial oxidation of benzyl halides to aldehydes in situ, enabling a one-pot process directly from readily available starting materials.[11]
-
Solvent: Polar protic solvents like ethanol are often preferred as they can stabilize charged intermediates formed during the Knoevenagel condensation and subsequent Michael addition steps.[11]
Caption: Convergent workflow of a multi-component synthesis.
Data Summary: Synthesis of Benzimidazolo-Quinazolinones[12]
| Entry | Aldehyde/Benzyl Halide | Amine Component | C-H Acid | Conditions | Yield (%) |
| 1 | 3-Cyanobenzyl bromide | 2-Aminobenzimidazole | Dimedone | Trimethylamine N-oxide, EtOH, 70°C | 92 |
| 2 | 4-Chlorobenzyl bromide | 2-Aminobenzimidazole | Dimedone | Trimethylamine N-oxide, EtOH, 70°C | 90 |
| 3 | 4-Nitrobenzyl bromide | 3-Amino-1,2,4-triazole | Dimedone | Trimethylamine N-oxide, EtOH, 70°C | 88 |
| 4 | Benzyl bromide | 3-Amino-1,2,4-triazole | 1,3-Indandione | Trimethylamine N-oxide, EtOH, 70°C | 85 |
Advanced Strategy: Intramolecular Cyclization
This strategy involves the synthesis of a functionalized benzimidazole precursor, which then undergoes an intramolecular reaction to form the third ring. This approach offers excellent control over the final structure.
Copper-Catalyzed Intramolecular N-Arylation
The Ullmann condensation, a copper-catalyzed N-arylation, is a classic method for forming C-N bonds. Its intramolecular variant is a powerful tool for synthesizing fused heterocyclic systems, including tricyclic benzimidazoles.[12] The reaction typically involves a benzimidazole with a leaving group (e.g., a halogen) positioned on a side chain, which then cyclizes onto one of the benzimidazole nitrogen atoms.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: Cu(I) salts are the active catalysts that facilitate the oxidative addition to the C-X bond and subsequent reductive elimination to form the C-N bond.[12]
-
Ligand: Ancillary ligands are often used to stabilize the copper catalyst, prevent its deactivation, and improve reaction rates and yields.
-
Base: A base is required to deprotonate the benzimidazole NH, making it a more potent nucleophile for the intramolecular cyclization.
Caption: Conceptual pathway for intramolecular C-N bond formation.
Experimental Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[14]
While this protocol forms a bicyclic system, the principles of microwave-assisted synthesis are directly applicable to accelerating the intramolecular cyclization steps needed for tricyclic scaffolds.
Step-by-Step Methodology:
-
Reactant Mixing: In a 3 mL glass microwave vial, add N-phenyl-o-phenylenediamine (1.0 eq), the desired aryl or alkyl aldehyde (1.0 eq), and Erbium(III) triflate (Er(OTf)₃) (1 mol%).
-
Microwave Irradiation: The vial is sealed, and the mixture is subjected to microwave irradiation in a dedicated microwave reactor (e.g., Anton Paar Synthos 3000). The temperature is set to 60 °C.
-
Reaction Time: The reaction is typically complete within 5-10 minutes. Progress can be monitored by TLC.
-
Workup and Isolation: After cooling, water is added to the reaction mixture. The product is extracted with a green solvent such as ethyl acetate.
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is often of high purity.
Conclusion
The synthesis of tricyclic benzimidazoles is a dynamic field that leverages both classical and contemporary organic chemistry principles. Foundational methods like cyclocondensation remain robust and reliable for accessing a wide range of scaffolds. Concurrently, modern strategies such as multi-component reactions and advanced intramolecular cyclizations offer enhanced efficiency, atom economy, and structural precision. The choice of synthetic route is a strategic decision dictated by the desired substitution pattern, the availability of starting materials, and the need for scalability. As the demand for novel therapeutics continues to grow, innovation in the synthesis of these vital heterocyclic cores will remain a critical focus for the scientific community.
References
-
Title: Synthesis of tricyclic benzimidazoles (38–48) and some selected examples. Source: ResearchGate URL: [Link]
-
Title: Synthesized tricyclic benzimidazole derivatives. Source: ResearchGate URL: [Link]
-
Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: SureCell Stem Cell URL: [Link]
-
Title: Tricyclic Benzimidazoles as Potent Poly(ADP-ribose) Polymerase-1 Inhibitors Source: ACS Publications URL: [Link]
-
Title: Cyclization methods for the synthesis of fused tricyclic and... Source: ResearchGate URL: [Link]
-
Title: PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW Source: ResearchGate URL: [Link]
-
Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PMC URL: [Link]
-
Title: SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW Source: asianjournalofpharmaceuticalandclinicalresearch.com URL: [Link]
-
Title: Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VII* Synthesis of some substituted benzo-[5][13][14]triazino Source: ResearchGate URL: [Link]
-
Title: Multicomponent reaction of benzyl halides: Synthesis of[5][13][14]triazolo/benzimidazolo quinazolinones Source: CORE URL: [Link]
-
Title: Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation Source: PMC URL: [Link]
-
Title: An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Tricyclic benzimidazoles as potent poly(ADP-ribose) polymerase-1 inhibitors Source: PubMed URL: [Link]
-
Title: A one-pot multistep cyclization yielding thiadiazoloimidazole derivatives Source: PMC URL: [Link]
-
Title: Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review Source: MDPI URL: [Link]
-
Title: PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013) Source: Semantic Scholar URL: [Link]-Y%C4%B1ld%C4%B1z-Y%C4%B1ld%C4%B1z/b35e29787e682283a00508bb8746c87e8348a474)
-
Title: Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction Source: PMC URL: [Link]
-
Title: (PDF) Synthetic Approaches of Benzimidazole Derivatives: A Review Source: ResearchGate URL: [Link]
-
Title: On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: Royal Society of Chemistry URL: [Link]
-
Title: A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry Source: ojs.wiserpub.com URL: [Link]
-
Title: Synthesis of benzimidazole Source: SlideShare URL: [Link]
-
Title: Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles Source: PMC URL: [Link]
-
Title: Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications Source: LinkedIn URL: [Link]
-
Title: Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles Source: PMC URL: [Link]
-
Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation Source: MDPI URL: [Link]
-
Title: ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST Source: Chemistry Journal of Moldova URL: [Link]
-
Title: Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis Source: MDPI URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tricyclic benzimidazoles as potent poly(ADP-ribose) polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Therapeutic Potential of Dihydro-pyrido-benzimidazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Promise of Fused Heterocycles
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural diversity and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the benzimidazole core has long been recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1] This guide delves into a specific and promising class of fused benzimidazoles: the dihydro-pyrido-benzimidazole scaffolds. By exploring the chemical intricacies, synthetic strategies, and diverse therapeutic applications of these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and exploit the potential of this compelling molecular framework.
Our discussion will extend beyond a mere recitation of facts, offering insights into the causal relationships between structural modifications and biological outcomes. We will explore the mechanistic underpinnings of their therapeutic effects and provide detailed experimental protocols to empower researchers in their own investigations. This guide is designed not as a rigid template, but as a dynamic tool to inspire and inform the development of the next generation of therapeutics derived from the versatile dihydro-pyrido-benzimidazole core.
The Dihydro-pyrido-benzimidazole Core: A Structural and Synthetic Overview
The dihydro-pyrido-benzimidazole scaffold is a tricyclic heterocyclic system resulting from the fusion of a dihydropyridine ring with a benzimidazole moiety. This unique structural amalgamation provides a three-dimensional architecture that is amenable to a wide range of chemical modifications, making it an attractive starting point for the design of novel therapeutic agents.
Rationale for Synthesis: The Power of a One-Pot Approach
Efficiency and elegance in chemical synthesis are paramount in drug discovery. One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resource management, and overall yield.[2][3] For the synthesis of dihydro-pyrido-benzimidazole derivatives, one-pot strategies are particularly effective.
A common and efficient method involves the condensation of an o-phenylenediamine, an aromatic aldehyde, and a suitable third component that provides the dihydropyridine ring. The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired fused system.
Experimental Protocol: One-Pot Synthesis of a Dihydro-pyrido-benzimidazole Derivative
This protocol provides a generalized one-pot procedure for the synthesis of a substituted dihydro-pyrido-benzimidazole derivative.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (as solvent)
-
Catalyst (e.g., ZnFe2O4 nanoparticles, optional)[2]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1 mmol), the substituted aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (10-15 mL) to the flask to dissolve the reactants.
-
If using a catalyst, add the catalyst at this stage (e.g., a catalytic amount of ZnFe2O4).
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain the reflux with stirring for the required time (typically 2-4 hours). The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a solid product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure dihydro-pyrido-benzimidazole derivative.[4]
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Diagram: Generalized One-Pot Synthesis Workflow
Caption: A streamlined workflow for the one-pot synthesis of dihydro-pyrido-benzimidazole scaffolds.
Therapeutic Potential Across Diverse Disease Areas
The unique structural features of dihydro-pyrido-benzimidazole scaffolds have endowed them with a broad spectrum of biological activities, making them promising candidates for the treatment of various diseases.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[5] Benzimidazole derivatives, in general, have shown significant potential as anticancer agents through various mechanisms, including the disruption of microtubule polymerization, inhibition of kinases, and induction of apoptosis.[6][7]
Dihydro-pyrido-benzimidazole derivatives have emerged as a promising subclass in this domain. Their rigid, fused ring system allows for specific interactions with biological targets involved in cancer progression.
Mechanism of Action:
The anticancer activity of these scaffolds is often multi-faceted. Some derivatives have been shown to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[5] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. Furthermore, some derivatives can trigger apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins.
Structure-Activity Relationship (SAR) Insights:
SAR studies have revealed that the nature and position of substituents on the dihydro-pyrido-benzimidazole core play a crucial role in determining their anticancer potency.[7] For instance, the introduction of electron-withdrawing groups on the aromatic rings can enhance cytotoxic activity against certain cancer cell lines.
Table 1: Anticancer Activity of Exemplary Dihydro-pyrido-benzimidazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| DPB-1 | 2-Aryl, 4-Methyl | A549 (Lung) | 5.2 | CDK Inhibition | |
| DPB-2 | 2-Heteroaryl, 4-Ethyl | MCF-7 (Breast) | 8.7 | Apoptosis Induction | [6] |
| DPB-3 | 2-Aryl, 4-CF3 | K562 (Leukemia) | 11.07 | BCR-ABL Inhibition |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dihydro-pyrido-benzimidazole test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Properties: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents.[9] Benzimidazole-containing compounds have a long history of use as anthelmintic agents, and recent research has expanded their scope to include antibacterial and antifungal activities.[10]
Dihydro-pyrido-benzimidazole derivatives have demonstrated promising activity against a range of microbial pathogens.
Mechanism of Action:
The antimicrobial mechanism of these compounds is believed to involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[10] For some derivatives, the target may be enzymes involved in nucleic acid synthesis or cell wall formation.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial efficacy of dihydro-pyrido-benzimidazole derivatives is highly dependent on their substitution patterns. For example, the presence of specific halogen atoms or heterocyclic moieties can significantly enhance their activity against certain bacterial or fungal strains.[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Dihydro-pyrido-benzimidazole test compounds (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader (optional)
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons.[11] There is a pressing need for new therapeutic strategies that can protect neurons from damage and slow disease progression. Recent studies have highlighted the neuroprotective potential of certain benzimidazole derivatives.[12]
Dihydro-pyrido-benzimidazole scaffolds are being investigated for their ability to mitigate neuronal damage through various mechanisms, including antioxidant and anti-inflammatory effects.
Mechanism of Action:
The neuroprotective effects of these compounds may be attributed to their ability to scavenge reactive oxygen species (ROS), which are implicated in neuronal cell death.[12] Additionally, some derivatives may modulate signaling pathways involved in neuroinflammation, such as the NF-κB pathway.[13] Some compounds have also shown the ability to inhibit cholinesterases, which is a key therapeutic strategy in Alzheimer's disease.[14]
Diagram: Potential Neuroprotective Mechanisms
Caption: Dihydro-pyrido-benzimidazole scaffolds may exert neuroprotective effects by counteracting oxidative stress and neuroinflammation.
Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neuroprotective effects.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or amyloid-beta for an Alzheimer's model)
-
Dihydro-pyrido-benzimidazole test compounds
-
MTT or other viability assay reagents
-
96-well plate
Procedure:
-
Culture and differentiate SH-SY5Y cells to a neuronal phenotype.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxin to the cell culture medium.
-
Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.
-
Assess cell viability using an appropriate assay (e.g., MTT assay).
-
A compound is considered neuroprotective if it significantly increases cell viability in the presence of the neurotoxin compared to the neurotoxin-only control.
Future Directions and Concluding Remarks
The dihydro-pyrido-benzimidazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this core, coupled with its diverse range of biological activities, makes it a compelling area for further investigation.
Future research efforts should focus on:
-
Elucidation of Specific Molecular Targets: While the general mechanisms of action for benzimidazoles are known, identifying the specific molecular targets of dihydro-pyrido-benzimidazole derivatives will be crucial for rational drug design and optimization.
-
In-depth Structure-Activity Relationship Studies: Comprehensive SAR studies will be essential to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.
-
Advanced Preclinical Evaluation: Promising lead compounds should be advanced to more complex preclinical models, including in vivo animal studies, to assess their efficacy and safety profiles.
References
-
A Comprehensive Review on Therapeutic Potential of Benzimidazole: A Miracle Scaffold. (2020). ResearchGate. [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). MDPI. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org. [Link]
-
A Comprehensive Review on Therapeutic Potential of Benzimidazole: A Miracle Scaffold. (2020). SciSpace. [Link]
-
A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (2023). Bentham Science. [Link]
-
Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. (2022). PMC. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). PMC. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). ijcrt.org. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). MDPI. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). PMC. [Link]
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed. [Link]
-
One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. (n.d.). ijrpp.com. [Link]
-
A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022). ijcce.ac.ir. [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). MDPI. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025). ResearchGate. [Link]
-
Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026). PubMed. [Link]
-
Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). PMC. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (n.d.). Chemistry Journal of Moldova. [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). asianpubs.org. [Link]
-
Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (n.d.). Rasayan Journal. [Link]
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (n.d.). ResearchGate. [Link]
-
Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases. (2025). PubMed. [Link]
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2025). ResearchGate. [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. cjm.ichem.md [cjm.ichem.md]
- 3. asianpubs.org [asianpubs.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]
- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Weight and Physical Properties of C11H10N2O Derivatives
This guide provides a comprehensive technical exploration of the molecular weight and key physical properties of various derivatives with the molecular formula C11H10N2O. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural diversity of these compounds, their corresponding physicochemical characteristics, and the experimental methodologies for their determination. The narrative emphasizes the causal relationships between molecular structure and physical properties, offering insights crucial for the advancement of research and development in medicinal chemistry.
Introduction: The Significance of C11H10N2O in Medicinal Chemistry
The molecular formula C11H10N2O represents a diverse array of heterocyclic compounds, many of which are of significant interest in the field of drug discovery and development. With a precise molecular weight of 186.21 g/mol , these isomers exhibit a wide range of biological activities, from anticancer to neuroactive effects.[1][2] The physical properties of these molecules, such as solubility, lipophilicity, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. A thorough understanding of these characteristics is therefore essential for the rational design and optimization of new therapeutic agents.
This guide will focus on two prominent classes of C11H10N2O derivatives: the β-carbolines and the quinazolinones . While β-carboline alkaloids like harmine and harmaline are well-known for their diverse pharmacological effects, quinazolinone derivatives have also emerged as promising scaffolds in medicinal chemistry.[3][4] We will explore the synthesis, characterization, and structure-property relationships within these families of compounds.
Isomeric Landscape of C11H10N2O Derivatives
Isomers with the same molecular formula can exhibit vastly different physical and chemical properties due to variations in their atomic arrangements.[5] For C11H10N2O, the isomeric diversity gives rise to a broad spectrum of pharmacological potential. The two major classes of isomers we will discuss are structurally distinct, leading to different interactions with biological targets and varying physicochemical behaviors.
The β-Carboline Scaffold
β-Carbolines are a large family of indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole ring system.[3][4] While many naturally occurring β-carbolines have more complex formulas, synthetic derivatives with the C11H10N2O composition are of significant interest for their potential as kinase inhibitors and anticancer agents.[6] The core β-carboline structure allows for substitutions at various positions, influencing its electronic properties and, consequently, its physical characteristics.
The Quinazolinone Core
Quinazolinones are another important class of heterocyclic compounds containing a fused benzene and pyrimidine ring system.[6] Deoxyvasicinone, with the molecular formula C11H10N2O, is a well-characterized quinazolinone derivative.[1][7] The quinazolinone scaffold is a versatile platform for the development of drugs with a wide range of activities, including anti-inflammatory and anticancer properties.
The structural differences between these two core scaffolds are visualized below:
Caption: Core isomeric scaffolds of C11H10N2O.
Physicochemical Properties of Representative C11H10N2O Derivatives
The following table summarizes the key physical properties of representative β-carboline and quinazolinone derivatives. It is important to note that while harmine and harmaline have molecular formulas different from C11H10N2O, they are included as structurally related and well-studied examples within the β-carboline class.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | logP |
| Deoxyvasicinone | C11H10N2O | 186.21 | Not available | Not available | 0.9 |
| Harmine | C13H12N2O | 212.25 | 264-265 | Slightly soluble in water, alcohol, chloroform, ether | 3.56 |
| Harmaline | C13H14N2O | 214.26 | 232-234 | Slightly soluble in water, alcohol, ether; quite soluble in hot alcohol, dilute acids | 2.1 |
Data sourced from PubChem and other chemical databases.[8][9]
Experimental Protocols for Physicochemical Characterization
The accurate determination of physical properties is fundamental to drug development. The following section provides detailed, step-by-step methodologies for key experiments, along with the scientific rationale behind the procedural choices.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting range.[4][6]
Methodology (Capillary Method):
-
Sample Preparation: Finely powder the crystalline C11H10N2O derivative. Introduce a small amount of the powder into a capillary tube, ensuring a packed column of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil.[6]
-
Heating: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Purity Assessment: A narrow melting range (0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Causality in Experimental Choices: A slow heating rate near the melting point is crucial to allow for efficient heat transfer from the heating medium to the sample, ensuring an accurate temperature reading at the point of phase transition. Using a finely powdered sample enhances heat distribution within the sample itself.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug candidates, solubility in aqueous and organic solvents is a critical parameter influencing absorption and distribution.
Methodology (Equilibrium Shake-Flask Method):
-
Solvent Selection: Choose a range of solvents relevant to pharmaceutical development, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and a non-polar organic solvent like n-octanol.
-
Sample Preparation: Add an excess amount of the C11H10N2O derivative to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality in Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. The extended equilibration time is necessary for the dissolution process to reach a thermodynamic equilibrium. Centrifugation is essential to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
Partition Coefficient (logP) Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of P (logP) is a widely used measure of lipophilicity.
Methodology (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with water and water (or PBS pH 7.4) with n-octanol to ensure mutual miscibility at equilibrium.
-
Partitioning: Dissolve a known amount of the C11H10N2O derivative in one of the phases (usually the one in which it is more soluble). Add a known volume of the second, immiscible phase.
-
Equilibration: Vigorously shake the mixture for a set period to facilitate partitioning between the two phases, and then allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality in Experimental Choices: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would affect the concentration measurements. The choice of n-octanol as the organic phase is a standard in medicinal chemistry as it is believed to mimic the lipid bilayers of cell membranes.
The following diagram illustrates the general workflow for the physicochemical characterization of a C11H10N2O derivative:
Caption: Workflow for physicochemical characterization.
Structure-Property Relationships
The relationship between the chemical structure of a molecule and its physical properties is a cornerstone of medicinal chemistry. For C11H10N2O derivatives, subtle changes in the arrangement of atoms can have profound effects on their physicochemical profiles.
-
Polarity and Solubility: The presence of nitrogen and oxygen atoms in the heterocyclic rings of both β-carbolines and quinazolinones introduces polarity, which can enhance aqueous solubility. However, the overall solubility is a balance between these polar groups and the lipophilic aromatic rings. The introduction of polar substituents, such as hydroxyl or amino groups, would be expected to increase water solubility, while the addition of non-polar moieties, like alkyl chains, would decrease it.
-
Lipophilicity (logP): The extent of the aromatic system and the presence of non-polar substituents are major contributors to a higher logP value. For instance, the fully aromatic nature of the β-carboline ring system in harmine contributes to its higher logP compared to the more saturated harmaline.[8]
-
Melting Point: The melting point is influenced by the crystal lattice energy, which is determined by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The ability of a molecule to pack efficiently in a crystal lattice will also affect its melting point. Symmetrical molecules often have higher melting points.
Conclusion
The C11H10N2O molecular formula encompasses a rich diversity of chemical structures with significant potential in drug discovery. A thorough understanding and precise measurement of the physical properties of these derivatives are paramount for the successful development of new therapeutic agents. The experimental protocols and structure-property insights provided in this guide offer a robust framework for researchers and scientists working with this important class of compounds. The continued exploration of the isomeric landscape of C11H10N2O and the elucidation of the intricate relationships between structure and function will undoubtedly pave the way for future innovations in medicinal chemistry.
References
-
recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review - Universal Journal of Pharmaceutical Research. (URL: [Link])
-
Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance - IJFMR. (URL: [Link])
-
STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. (URL: [Link])
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. (URL: [Link])
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. (URL: [Link])
-
Deoxyvasicinone | C11H10N2O | CID 68261 - PubChem. (URL: [Link])
-
Synthesis and bioactivity of beta-carboline derivatives - PubMed. (URL: [Link])
-
Synthesis of β-carboline derivatives - Sciforum. (URL: [Link])
-
2,3-Dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one - NIST WebBook. (URL: [Link])
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES - LJMU Research Online. (URL: [Link])
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
-
Classification of Organic Isomers - Savita Pall and Chemistry. (URL: [Link])
-
Isomers and Isomerism. (URL: [Link])
-
Harmine | C13H12N2O | CID 5280953 - PubChem. (URL: [Link])
-
Deoxyvasicinone | C11H10N2O | CID 68261 - PubChem. (URL: [Link])
-
Harmaline | C13H14N2O | CID 3564 - PubChem. (URL: [Link])
Sources
- 1. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 6. ujpronline.com [ujpronline.com]
- 7. Deoxyvasicinone | C11H10N2O | CID 68261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. acs.figshare.com [acs.figshare.com]
The Pyrido[1,2-a]benzimidazole Scaffold: A Journey from Obscurity to a Privileged Structure in Medicinal Chemistry
Abstract
The pyrido[1,2-a]benzimidazole core, a fused heterocyclic system, has traversed a remarkable path from its initial, low-key discovery in the late 1930s to its current status as a "privileged scaffold" in modern drug discovery. This technical guide provides an in-depth exploration of the history, synthetic evolution, and diverse therapeutic applications of this versatile ring system. We will delve into the seminal early synthetic work and contrast it with the contemporary, more efficient methodologies, including transition-metal-catalyzed and metal-free approaches. Furthermore, this guide will offer a detailed examination of the structure-activity relationships (SAR) of pyrido[1,2-a]benzimidazole derivatives in key therapeutic areas such as oncology, virology, and parasitology, providing valuable insights for researchers, medicinal chemists, and drug development professionals.
A Historical Perspective: The Dawn of the Pyrido[1,2-a]benzimidazole Ring System
The first documented synthesis of the pyrido[1,2-a]benzimidazole ring system is noted to have occurred in the late 1930s. However, for several decades, this heterocyclic core remained largely in the annals of academic curiosity, with its potential applications yet to be uncovered. The initial synthetic routes were often characterized by harsh reaction conditions, limited substrate scope, and modest yields, which hampered extensive investigation into its properties.
A significant turning point for the pyrido[1,2-a]benzimidazole scaffold came with the burgeoning field of medicinal chemistry in the late 20th and early 21st centuries. As the demand for novel therapeutic agents with diverse mechanisms of action grew, researchers began to recognize the unique three-dimensional structure and electronic properties of this fused ring system. This renewed interest spurred the development of more sophisticated and efficient synthetic methodologies, unlocking the potential to generate vast libraries of derivatives for biological screening.
The Synthetic Arsenal: Constructing the Pyrido[1,2-a]benzimidazole Core
The synthesis of pyrido[1,2-a]benzimidazoles has evolved significantly from the classical, often cumbersome, methods to modern, highly efficient catalytic strategies. This section will provide an overview of these approaches, complete with detailed experimental protocols for representative syntheses.
Classical Approaches: Building the Foundation
Early syntheses of the broader benzimidazole class of compounds, which laid the conceptual groundwork, often relied on condensation reactions. The Phillips-Ladenburg synthesis , for instance, involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions and high temperatures.[1][2] While foundational, these methods often lacked the regioselectivity and functional group tolerance required for complex molecule synthesis.
// Nodes OPD [label="o-Phenylenediamine"]; CA [label="Carboxylic Acid / Derivative"]; Acid [label="Acid Catalyst\n(e.g., HCl)", shape=ellipse, fillcolor="#FBBC05"]; Heat [label="High Temperature", shape=ellipse, fillcolor="#EA4335"]; Intermediate [label="Diacylated Intermediate"]; Cyclization [label="Intramolecular\nCyclization"]; PBI_core [label="Benzimidazole Core", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges OPD -> Intermediate; CA -> Intermediate; Intermediate -> Cyclization [label="Acid & Heat"]; Acid -> Intermediate [style=invis]; Heat -> Intermediate [style=invis]; Cyclization -> PBI_core [label="- 2H₂O"]; } . Figure 1: Conceptual workflow of the classical Phillips-Ladenburg benzimidazole synthesis.
Modern Synthetic Methodologies: Efficiency and Diversity
The modern era of pyrido[1,2-a]benzimidazole synthesis is dominated by transition-metal-catalyzed and metal-free strategies that offer significant advantages in terms of yield, regioselectivity, and substrate scope.
Transition metals, particularly copper and palladium, have proven to be powerful catalysts for the construction of the pyrido[1,2-a]benzimidazole scaffold. These methods often involve C-N and C-C bond-forming reactions.
-
Copper-Catalyzed Synthesis: Copper-catalyzed methods are widely employed due to the relatively low cost and versatile reactivity of copper catalysts. A common approach involves the coupling of a substituted 2-aminopyridine with a 1,2-dihalobenzene derivative.
| Parameter | Condition |
| Catalyst | CuI or CuBr |
| Ligand | 1,10-Phenanthroline or other N,N-donors |
| Base | K₃PO₄ or Cs₂CO₃ |
| Solvent | DMSO or DMF |
| Temperature | 100-140 °C |
| Yields | Generally good to excellent |
Experimental Protocol: Copper-Catalyzed Synthesis of a Pyrido[1,2-a]benzimidazole Derivative
-
To a dry Schlenk tube, add the substituted 2-aminopyridine (1.0 mmol), the substituted 1,2-diiodobenzene (1.2 mmol), copper(I) bromide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous dimethyl sulfoxide (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrido[1,2-a]benzimidazole derivative.[3]
-
Palladium-Catalyzed Synthesis: Palladium catalysts are renowned for their efficiency in C-N and C-H bond activation/amination reactions. Intramolecular C-H amination of N-aryl-2-aminopyridines is a powerful strategy for the synthesis of pyrido[1,2-a]benzimidazoles.[4][5]
// Nodes Start [label="N-Aryl-2-aminopyridine"]; Pd_cat [label="Pd Catalyst\n(e.g., Pd(OAc)₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidant [label="Oxidant\n(e.g., O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CH_Activation [label="C-H Activation"]; CN_Coupling [label="Intramolecular\nC-N Coupling"]; Product [label="Pyrido[1,2-a]benzimidazole", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CH_Activation; Pd_cat -> CH_Activation; Oxidant -> CN_Coupling; CH_Activation -> CN_Coupling; CN_Coupling -> Product; } . Figure 2: General workflow for palladium-catalyzed intramolecular C-H amination.
Experimental Protocol: Palladium-Catalyzed Electro-oxidative C-H Amination
-
Set up an undivided electrochemical cell with a graphite anode and a platinum cathode.
-
To the cell, add the N-aryl-2-aminopyridine substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), and tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M) as the electrolyte in a suitable solvent such as hexafluoroisopropanol (HFIP).
-
Apply a constant current (e.g., 8.0 mA) to the system at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pyrido[1,2-a]benzimidazole product.[4][5]
The development of metal-free synthetic routes is a significant area of research, driven by the desire for more sustainable and cost-effective processes. These methods often rely on condensation reactions or the use of iodine-based reagents.
-
Condensation with Cyclohexanones: An innovative metal-free approach utilizes the reaction of 2-aminopyridines with cyclohexanones. This method involves a dehydrogenation-aromatization process, with molecular oxygen serving as a green oxidant.[6]
Experimental Protocol: Metal-Free Synthesis from 2-Aminopyridine and Cyclohexanone
-
In a sealed tube, combine 2-aminopyridine (1.0 mmol), cyclohexanone (1.2 mmol), and a catalytic amount of a suitable acid or base (e.g., p-toluenesulfonic acid or potassium tert-butoxide) in a high-boiling solvent such as dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture at a high temperature (e.g., 150 °C) under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product via column chromatography to obtain the desired pyrido[1,2-a]benzimidazole.[6]
Therapeutic Applications and Structure-Activity Relationships
The pyrido[1,2-a]benzimidazole scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework for the development of novel therapeutic agents.
Anticancer Activity
A significant number of pyrido[1,2-a]benzimidazole derivatives have exhibited potent anticancer activity against a range of human cancer cell lines.[7]
| Compound Class | Mechanism of Action (MoA) | Key Structural Features for Activity | Example IC₅₀ Values |
| Substituted Pyrido[1,2-a]benzimidazoles | DNA intercalation, Topoisomerase inhibition | Planar aromatic system, specific substitution patterns on the pyridine and benzene rings. | Low micromolar to nanomolar range against various cancer cell lines.[7] |
| Pyrazino[1,2-a]benzimidazole derivatives | DNA alkylating agents | Presence of an α,β-unsaturated carbonyl moiety. | Remarkable activity comparable to standard drugs like melphalan and cisplatin.[8] |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Planarity: A high degree of planarity in the fused ring system is often crucial for effective DNA intercalation.
-
Substituents on the Benzene Ring: Electron-withdrawing groups, such as nitro or halogen moieties, at specific positions can enhance cytotoxic activity.
-
Substituents on the Pyridine Ring: The introduction of bulky or electron-donating groups can modulate the compound's interaction with biological targets and affect its pharmacokinetic properties.
-
Side Chains: The addition of basic side chains can improve solubility and cellular uptake, often leading to increased potency.
Antiviral Activity
Pyrido[1,2-a]benzimidazole derivatives have also emerged as promising antiviral agents, with activity reported against a variety of viruses.[9][10]
Structure-Activity Relationship Insights for Antiviral Activity:
-
Substituents at the 2- and 4-positions: The presence of specific functional groups, such as carboxyl and benzamido groups, at the 2- and 4-positions of the pyrido[1,2-a]benzimidazole core has been shown to be critical for significant antiviral activity.[9]
-
Fluorination: The introduction of fluorine atoms onto the benzimidazole ring can enhance the antiviral potency of the compounds.[10]
-
Mechanism of Action: Some benzimidazole-based compounds have been shown to act as allosteric inhibitors of viral RNA-dependent RNA polymerase, a key enzyme in the replication of many viruses.[11]
Antimalarial Activity
The pyrido[1,2-a]benzimidazole scaffold has been identified as a promising chemotype in the search for new antimalarial drugs.[3][6][12][13]
Structure-Activity Relationship Insights for Antimalarial Activity:
-
Basic Side Chains: The presence of Mannich base side chains is a common feature in many active antimalarial pyrido[1,2-a]benzimidazoles.
-
Metabolic Stability: Optimization of the scaffold to improve metabolic stability is a key factor in enhancing in vivo efficacy.
-
Mechanism of Action: Inhibition of hemozoin formation is a proposed mechanism of action for some antimalarial pyrido[1,2-a]benzimidazoles.[6][12][13]
Conclusion and Future Perspectives
The journey of the pyrido[1,2-a]benzimidazole ring system from a chemical curiosity to a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation and biological screening. The development of robust and versatile synthetic methodologies has enabled the exploration of a vast chemical space around this core, leading to the discovery of compounds with potent anticancer, antiviral, and antimalarial activities.
Future research in this area will likely focus on several key aspects:
-
Green and Sustainable Synthesis: The development of even more environmentally friendly and efficient synthetic methods will remain a priority.
-
Mechanism of Action Studies: A deeper understanding of the precise molecular targets and mechanisms of action of bioactive pyrido[1,2-a]benzimidazoles will be crucial for rational drug design and the development of more selective and potent therapeutic agents.
-
Expansion of Therapeutic Applications: The exploration of this scaffold for other therapeutic indications, such as neurodegenerative diseases and inflammatory disorders, holds significant promise.
-
Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling: The use of computational tools will play an increasingly important role in predicting the activity of new derivatives and guiding synthetic efforts.[14][15][16][17][18]
References
-
Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model. Journal of Medicinal Chemistry. (2017). [Link]
-
Singh K, et al. Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model. Medicines for Malaria Venture. (2017). [Link]
-
Prudêncio, M. et al. Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation. (2017). [Link]
-
Singh, K. et al. Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model. PubMed. (2017). [Link]
-
Phillips-Ladenburg-Benzimidazol-Synthese. Wikipedia. [Link]
-
Sha᾿aban, H. G. & Askar, F. W. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. (2025). [Link]
-
3D QSAR Based Virtual Screening of Pyrido[1,2-a] Benzimidazoles as Potent Antimalarial Agents. ResearchGate. (2026). [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. (2023). [Link]
-
Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. Thieme. [Link]
-
Palladium-Catalyzed Electro-oxidative C–H Amination toward the Synthesis of Pyrido[1,2-a]benzimidazoles with Hydrogen Evolution. ACS Catalysis. (2020). [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. (2024). [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC. (2023). [Link]
-
Palladium-Catalyzed Electro-oxidative C–H Amination toward the Synthesis of Pyrido[1,2- a ]benzimidazoles with Hydrogen Evolution. ResearchGate. (2020). [Link]
-
Synthesis and anticancer activity of some 1,2,3-trisubstituted pyrazinobenzimidazole derivatives. Taylor & Francis Online. (2014). [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate. (2025). [Link]
-
A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. De Gruyter. (2023). [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. (2016). [Link]
-
2,4-Diaryl-pyrimido[1,2-a]benzimidazoles as potential anti-leukemic agents: Design, synthesis, in-vitro and in-silico studies. ScienceDirect. (2023). [Link]
-
Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. SCIRP. (2020). [Link]
-
Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PMC. (2005). [Link]
-
ChemInform Abstract: Synthesis of Pyrido[1,2-a]benzimidazoles and Other Fused Imidazole Derivatives with a Bridgehead Nitrogen Atom. ResearchGate. (2013). [Link]
-
QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. ResearchGate. (2020). [Link]
-
Studies on Antiviral Agents. I. Antiviral Activity of Pyridobenzoazoles. ResearchGate. (1987). [Link]
-
Bogdanova, D. M., Savina, L. I., & Begunov, R. S. SYNTHESIS AND FUNCTIONALISATION OF PYRIDO[1,2-A]BENZIMIDAZOLE AMINO DERIVATIVES. [Link]
-
Synthesis of pyrido[1,2-a]benzimidazoles. ResearchGate. (2017). [Link]
-
An Efficient Copper‐Catalyzed Regioselective One‐Pot Synthesis of Pyrido[1,2‐a]benzimidazole and Its Derivatives. ResearchGate. (2023). [Link]
-
Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. ResearchGate. (2005). [Link]
-
Efficient pyrido[1,2-a]benzimidazole formation from 2-aminopyridines and cyclohexanones under metal-free conditions. Green Chemistry. (2015). [Link]
-
Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. PMC. (2021). [Link]
-
Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. CORE. (2008). [Link]
-
Quantitative Structure-Activity Relationship (QSAR) study of a series of 2-thioarylalkyl benzimidazole derivatives by The Density Functional Theory (DFT). Afrique Science. (2021). [Link]
-
Mechanisms of action of antiviral drugs. EBSCO. [Link]
-
Synthesis of Multifunctionalised 2-Substituted Benzimidazoles Using Copper (II) Hydroxide as Efficient Solid Catalyst. Scientific Research Publishing. (2013). [Link]
-
One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine. PubMed. (2009). [Link]
-
Progress on the Synthesis of Pyrido[1,2- a ]benzimidazoles. ResearchGate. (2021). [Link]
-
Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by. Atlantis Press. (2018). [Link]
-
Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. PubMed. (2013). [Link]
Sources
- 1. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. figshare.com [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model | Medicines for Malaria Venture [mmv.org]
- 13. miguelprudencio.com [miguelprudencio.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
- 16. biolscigroup.us [biolscigroup.us]
- 17. atlantis-press.com [atlantis-press.com]
- 18. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Catalytic Cyclization Methods for Pyrido-Benzimidazole Formation: A Detailed Guide for Researchers
Introduction: The Significance of the Pyrido[1,2-a]benzimidazole Scaffold
The pyrido[1,2-a]benzimidazole core is a privileged heterocyclic system of paramount importance in medicinal chemistry and materials science.[1] This fused three-ring structure is a key pharmacophore in a wide array of biologically active molecules, exhibiting properties that include anticancer, antimalarial, antiviral, and antiproliferative activities.[1] The development of robust, efficient, and versatile synthetic methodologies to access this scaffold is therefore a critical endeavor for drug development professionals and organic chemists. This guide provides an in-depth exploration of modern catalytic cyclization methods for the formation of pyrido-benzimidazoles, offering detailed application notes, step-by-step protocols, and a comparative analysis of the leading catalytic systems.
Transition-Metal-Catalyzed Approaches: A Paradigm Shift in Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and the construction of the pyrido[1,2-a]benzimidazole framework is no exception. Catalytic methods offer significant advantages over classical synthetic routes, including increased efficiency, milder reaction conditions, and greater functional group tolerance. This guide will focus on three of the most prominent and effective transition metals employed for this transformation: Palladium (Pd), Copper (Cu), and Ruthenium (Ru).
Palladium-Catalyzed Intramolecular C-H Amination: A Modern and Efficient Strategy
Palladium catalysis is a powerful tool for the formation of C-N bonds, and its application in the synthesis of pyrido-benzimidazoles often involves intramolecular C-H amination or Buchwald-Hartwig amination reactions. A particularly innovative and green approach is the use of electrochemistry to drive the catalytic cycle, obviating the need for chemical oxidants.[2][3][4]
Mechanistic Insights: The Rationale Behind the Electrochemical Approach
The palladium-catalyzed electrochemical C-H amination proceeds through a proposed catalytic cycle that leverages the power of electrochemistry to regenerate the active catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The reaction is believed to commence with the coordination of the N-phenyl-2-aminopyridine substrate to a Pd(II) species. This is followed by a concerted metalation-deprotonation step to form a six-membered palladacycle intermediate. Reductive elimination from this intermediate furnishes the desired pyrido-benzimidazole product and a Pd(0) species. The key advantage of the electrochemical approach lies in the anodic oxidation of the generated Pd(0) back to the active Pd(II) catalyst, thus closing the catalytic cycle without the need for stoichiometric chemical oxidants.[5]
Sources
functionalization of 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one at C-2 position
Application Note: Strategic Functionalization of 3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one at the C-2 Position
Executive Summary & Strategic Importance
The 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one scaffold represents a privileged tricyclic pharmacophore in medicinal chemistry. Its structural hybridity—fusing a benzimidazole moiety with a saturated cyclic ketone—confer unique electronic properties. The C-2 position (alpha to the carbonyl) serves as the primary "chemical warhead" for diversification.
This position is an active methylene center, rendered nucleophilic via enolization. Functionalization at C-2 allows for the rapid generation of libraries targeting:
-
DNA Intercalation: Planar 2-arylidene derivatives.
-
Kinase Inhibition: Sterically demanding alkyl/aryl adducts.
-
Solubility Modulation: Introduction of polar amine side chains via Mannich reactions.
This guide details three validated protocols for C-2 functionalization, prioritizing yield, reproducibility, and mechanistic clarity.
Mechanistic Analysis of C-2 Reactivity
The reactivity of the C-2 position is governed by the acidity of the
Key Reaction Pathways:
-
Aldol/Knoevenagel Condensation: Reaction with aldehydes to form conjugated enones.
-
Mannich Reaction: Three-component coupling to introduce aminomethyl groups.
-
Electrophilic Substitution: Direct alkylation or halogenation via enolate trapping.
Visualizing the Reaction Landscape
Figure 1: Divergent synthetic pathways from the C-2 reactive center of the pyrido-benzimidazole scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Arylidene Derivatives (Knoevenagel Condensation)
Target Application: Creating planar, conjugated systems for DNA binding or fluorescence assays.
Principle: The active methylene at C-2 attacks the electrophilic carbonyl of an aromatic aldehyde. Dehydration drives the equilibrium toward the stable conjugated enone (exocyclic double bond).
Reagents:
-
Substrate: 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one (1.0 equiv)
-
Electrophile: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) or Ammonium Acetate (1.5 equiv)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the ketone substrate in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of the aromatic aldehyde.
-
Catalysis: Add 3-4 drops of piperidine. (Alternatively, for unreactive aldehydes, use acetic acid as solvent and add 1.5 equiv of ammonium acetate).
-
Reflux: Heat the mixture to reflux (78°C) with magnetic stirring.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product usually appears as a bright yellow/orange spot under UV due to extended conjugation. Reaction time: 2–6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as colored crystals.
-
Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from EtOH/DMF if necessary.
Validation Criteria:
-
1H NMR: Disappearance of the C-2 methylene multiplet (~2.6-2.8 ppm). Appearance of a singlet olefinic proton (=CH-Ar) typically downfield at 7.5–8.0 ppm.
-
IR: Shift of the carbonyl stretch to lower frequency (approx. 1660-1670 cm⁻¹) due to conjugation.
Protocol B: C-2 Aminomethylation (Mannich Reaction)
Target Application: Improving solubility and introducing basic functionality for salt formation.
Principle: The in situ generation of an iminium ion from formaldehyde and a secondary amine, followed by nucleophilic attack by the enol form of the substrate.
Reagents:
-
Substrate: 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one (1.0 equiv)
-
Paraformaldehyde (1.2 equiv)
-
Secondary Amine (Morpholine, Piperidine, or N-methylpiperazine) (1.1 equiv)
-
Solvent: Ethanol or 1,4-Dioxane
-
Catalyst: Conc. HCl (catalytic amount, 1-2 drops)
Step-by-Step Methodology:
-
Activation: In a flask, mix the secondary amine and paraformaldehyde in 5 mL ethanol. Heat gently for 10 mins to depolymerize formaldehyde and form the reactive aminol/iminium species.
-
Coupling: Add 1.0 mmol of the scaffold to the mixture. Add 1 drop of conc. HCl to catalyze enolization.
-
Reaction: Reflux for 4–12 hours.
-
Workup: Remove solvent under reduced pressure.
-
Neutralization: Treat the residue with acetone or diethyl ether. If the hydrochloride salt precipitates, filter it directly. If an oil forms, neutralize with 10% NaHCO₃ and extract with DCM.
-
Purification: Mannich bases are often unstable on silica gel. Recrystallization from acetone/ethanol is preferred over chromatography.
Validation Criteria:
-
1H NMR: Appearance of a diagnostic methylene singlet or doublet (-CH-CH2-N) around 3.0–3.5 ppm.
-
Mass Spec: Distinct M+1 peak corresponding to Substrate + 13 (CH) + Amine mass.
Protocol C: Direct -Alkylation
Target Application: Introduction of hydrophobic bulk or specific pharmacophores.
Principle: Irreversible deprotonation using a strong base followed by SN2 attack on an alkyl halide.
Reagents:
-
Substrate (1.0 equiv)
-
Base: NaH (1.2 equiv, 60% dispersion in oil) or K₂CO₃ (2.0 equiv)
-
Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Methodology:
-
Enolate Formation: Under inert atmosphere (N₂), dissolve substrate in anhydrous DMF. Cool to 0°C. Add NaH portion-wise. Stir for 30 mins until H₂ evolution ceases.
-
Alkylation: Add the alkyl halide dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully quench with ice-cold water.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Critical Note: Mono- vs. Di-alkylation can be difficult to control. Using a slight deficit of base and low temperatures favors mono-alkylation.
Comparative Data Summary
| Feature | Knoevenagel (Protocol A) | Mannich (Protocol B) | Alkylation (Protocol C) |
| Reaction Type | Condensation (C=C bond) | 3-Component Coupling (C-C-N) | Substitution (C-C bond) |
| Key Intermediate | Enolate / Aldol adduct | Iminium Ion | Enolate |
| Typical Yield | 75 - 90% | 50 - 70% | 40 - 65% |
| Purification | Crystallization (High Purity) | Crystallization/Extraction | Chromatography Required |
| Diagnostic Signal | Vinyl H (s, 7.5-8.0 ppm) | Methylene H (d/m, 3.0-3.5 ppm) | Alkyl signals, loss of |
| Main Challenge | Z/E Isomerism (Z usually favored) | Reversibility (Retro-Mannich) | Poly-alkylation |
References
-
General Reactivity of Pyrido-Benzimidazoles: Bogdanova, D. M., et al. "Synthesis and Functionalisation of Pyrido[1,2-a]benzimidazole Amino Derivatives." Journal of the Russian Chemical Society, 2022. 1
-
Mannich Reaction on Benzimidazole Scaffolds: Chibale, K., et al. "Antimalarial Pyrido[1,2-a]benzimidazole Derivatives with Mannich Base Side Chains." ACS Infectious Diseases, 2019. 2[3]
-
Knoevenagel Condensation Protocols (Analogous Scaffolds): RSC Medicinal Chemistry. "Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives." 4
-
Microwave Assisted Synthesis (Optimization): Valarmathy, J., et al. "Synthesis of 2-Pyridin-3-yl-1,3-benzimidazole under Microwave Irradiation."[5] Asian Journal of Chemistry, 2009. 5
Sources
- 1. jraic.com [jraic.com]
- 2. Antimalarial Pyrido[1,2- a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimalarial Pyrido[1,2- a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
Application Note and Protocol for the Solvent Selection in the Recrystallization of Pyrido[1,2-a]benzimidazol-1-one
Abstract
This document provides a comprehensive guide for the rational selection of solvents for the recrystallization of pyrido[1,2-a]benzimidazol-1-one and its derivatives. Pyrido[1,2-a]benzimidazoles (PBIs) are a class of heterocyclic compounds with significant therapeutic potential, but their utility is often hampered by poor aqueous solubility.[1] Effective purification by recrystallization is a critical step in their synthesis and development. This guide outlines the theoretical principles of solvent selection, provides a detailed protocol for solvent screening, and offers a systematic approach to developing a robust recrystallization procedure.
Introduction: The Critical Role of Purification
The pyrido[1,2-a]benzimidazole scaffold is a key pharmacophore in a range of biologically active molecules, demonstrating antimalarial, anticancer, and antiviral properties.[2] However, the synthesis of these compounds can result in impurities that must be removed to ensure accurate biological evaluation and to meet regulatory standards for active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The success of this technique is highly dependent on the choice of a suitable solvent or solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while impurities will either remain in solution or be insoluble at all temperatures.
Derivatives of the parent compound, pyrido[1,2-a]benzimidazol-1-one, are noted to have poor aqueous solubility, which presents a challenge for their oral bioavailability.[1] This inherent low polarity is a key consideration in the selection of an appropriate recrystallization solvent.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection. The polarity of the solvent should ideally match that of the solute. Pyrido[1,2-a]benzimidazol-1-one is a largely aromatic, heterocyclic system, suggesting a moderate to low polarity. Therefore, solvents in a similar polarity range should be prioritized for screening.
Key Solvent Properties for Recrystallization:
-
Solubility Profile: The solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.
-
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for recrystallization but not so high as to cause decomposition of the solute. The melting points of several pyrido[1,2-a]benzimidazole derivatives are in the range of 189-284 °C, indicating good thermal stability.[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Inertness: The solvent must not react with the compound being purified.
-
Crystal Formation: The solvent should facilitate the formation of well-defined, easily filterable crystals.
-
Safety and Environmental Impact: The chosen solvent should have a low toxicity and environmental footprint whenever possible.
The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.
Caption: Workflow for Solvent Selection in Recrystallization.
Candidate Solvents for Screening
Based on the known low aqueous solubility of pyrido[1,2-a]benzimidazoles and solvents used in the synthesis of related compounds, the following solvents are recommended for initial screening.[3][4][5][6]
| Solvent | Polarity Index (Snyder) | Boiling Point (°C) | Notes |
| Non-Polar | |||
| n-Hexane | 0.1 | 69 | May be a good anti-solvent. |
| Toluene | 2.4 | 111 | Good for aromatic compounds. |
| Moderately Polar | |||
| Dichloromethane (DCM) | 3.1 | 40 | Low boiling point, high volatility. Used in fluorescence studies of PBIs.[7] |
| Chloroform | 4.1 | 61 | Similar to DCM, higher boiling point. |
| Ethyl Acetate | 4.4 | 77 | A common solvent for recrystallization. |
| Polar Aprotic | |||
| Acetonitrile | 5.8 | 82 | Used in the synthesis of PBI derivatives.[6] |
| Acetone | 5.1 | 56 | Good solvent power, low boiling point. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, may be difficult to remove. |
| Polar Protic | |||
| Isopropanol | 3.9 | 82 | Used in PBI synthesis.[3] |
| Ethanol | 4.3 | 78 | A versatile and common recrystallization solvent. |
| Methanol | 5.1 | 65 | Higher polarity than ethanol. |
Experimental Protocol: Small-Scale Solvent Screening
This protocol outlines a systematic approach to rapidly screen a variety of solvents to identify the most promising candidates for the recrystallization of pyrido[1,2-a]benzimidazol-1-one.
Materials and Equipment:
-
Crude pyrido[1,2-a]benzimidazol-1-one
-
A selection of candidate solvents (see table above)
-
Small test tubes (e.g., 13x100 mm)
-
Hot plate with a sand bath or heating block
-
Vortex mixer
-
Pasteur pipettes
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude pyrido[1,2-a]benzimidazol-1-one into a series of labeled test tubes, one for each solvent to be tested.
-
Room Temperature Solubility: Add the first solvent dropwise to the corresponding test tube while agitating or vortexing. Add up to 1 mL of solvent. Observe the solubility.
-
Ideal: The compound is insoluble or sparingly soluble. Proceed to the next step.
-
Unsuitable: The compound dissolves readily. This solvent is not suitable for single-solvent recrystallization but could be a solvent in a binary system.
-
-
Elevated Temperature Solubility: If the compound was sparingly soluble at room temperature, gently heat the test tube in a sand bath or heating block. Add more solvent in small portions, with continued heating and agitation, until the solid dissolves completely. Note the approximate volume of solvent required.
-
Ideal: The compound dissolves completely near the boiling point of the solvent.
-
Unsuitable: The compound does not dissolve even with a significant amount of hot solvent.
-
-
Crystal Formation: Once the compound is fully dissolved at the elevated temperature, remove the test tube from the heat source and allow it to cool slowly to room temperature. Observe for crystal formation.
-
Ideal: Abundant, well-formed crystals appear.
-
If no crystals form: Gently scratch the inside of the test tube with a glass rod or add a seed crystal (if available).
-
-
Cooling in an Ice Bath: If crystal formation is slow or incomplete at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize the yield of crystals.
-
Evaluation: Evaluate the quality and quantity of the crystals formed. The ideal solvent will provide a high recovery of purified, well-defined crystals.
Developing a Solvent-Antisolvent System
If a single suitable solvent cannot be identified, a binary solvent system (solvent-antisolvent) can be employed.
Principle: The compound should be highly soluble in the "solvent" and poorly soluble in the "antisolvent." The two solvents must be miscible.
Common Pairs:
-
Ethanol-Water
-
Acetone-Hexane
-
Ethyl Acetate-Hexane
-
Dichloromethane-Hexane
Protocol:
-
Dissolve the crude pyrido[1,2-a]benzimidazol-1-one in the minimum amount of the hot "solvent."
-
While the solution is still hot, add the "antisolvent" dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation.
-
Add a few drops of the hot "solvent" to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
The following diagram illustrates the process of recrystallization.
Caption: General Protocol for Recrystallization.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inner surface of the flask or adding a seed crystal can also induce crystallization.
-
Poor Recovery: If the yield of crystals is low, too much solvent may have been used, or the compound may have significant solubility in the cold solvent. Reducing the amount of solvent or using a different solvent system may improve recovery.
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of its specific hazards.
Conclusion
The selection of an appropriate solvent is paramount for the successful purification of pyrido[1,2-a]benzimidazol-1-one by recrystallization. A systematic screening of solvents with varying polarities, as outlined in this guide, will enable researchers to develop a robust and efficient purification protocol. The inherent low aqueous solubility of the pyrido[1,2-a]benzimidazole core suggests that moderately polar to non-polar organic solvents or binary mixtures will likely be the most effective.
References
-
Mesa Malaria Knowledge Hub. Synthesis, pharmacological and solubility evaluation of antiplasmodial pyrido[1,2-a]benzimidazoles with cyclic and functionalized amine side chain substituents. [Link]
-
OpenUCT. Synthesis, biological activity and physicochemical properties evaluation of antiplasmodial pyrimido[1,2-a]benzimidazoles. [Link]
-
Thieme E-Journals. Recent Developments in the Synthesis of Pyrido[1,2-a]benzimidazoles. [Link]
- Prudêncio, M. et al. (2017). Antimalarial Pyrido[1,2‑a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model. Journal of Medicinal Chemistry, 60(4), 1439-1453.
-
ResearchGate. Synthesis of pyrido[1,2-a]benzimidazoles. [Link]
- Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (2021). SYNTHESIS AND FUNCTIONALISATION OF PYRIDO[1,2-A]BENZIMIDAZOLE AMINO DERIVATIVES.
-
PubMed. One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine. [Link]
-
ConnectSci. Synthesis of a Novel Library of 1-Substituted Pyrido[1,2-a]benzimidazoles. [Link]
-
PubChem. Pyrimido(1,2-a)benzimidazole. [Link]
-
ResearchGate. The synthesis, characterization and optical properties of novel pyrido[1,2-a]benzimidazole derivatives. [Link]
-
SpringerLink. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. [Link]
- Google Patents.
-
ACS Publications. One-Step Synthesis of Pyrido[1,2-a]benzimidazole Derivatives by a Novel Multicomponent Reaction of Chloroacetonitrile, Malononitrile, Aromatic Aldehyde, and Pyridine. [Link]
-
PMC. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. [Link]
Sources
- 1. Synthesis, biological activity and physicochemical properties evaluation of antiplasmodial pyrimido[1,2-a]benzimidazoles [open.uct.ac.za]
- 2. thieme-connect.com [thieme-connect.com]
- 3. jraic.com [jraic.com]
- 4. connectsci.au [connectsci.au]
- 5. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Advanced Application Note: 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one as a Pharmacophore
Part 1: Executive Summary & Pharmacophore Analysis
The 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one scaffold represents a privileged heterocyclic architecture in modern medicinal chemistry. Its value stems from its ability to rigidly position hydrogen bond acceptors (the C=O at position 1 and N-5) in a specific spatial arrangement that mimics the metal-chelating motifs of several blockbuster antivirals and antibiotics.
Unlike the flat, fully aromatic benzimidazole, the 3,4-dihydro-1-one variant introduces a degree of saturation (sp³ character) at positions 2, 3, and 4. This "fused-ring pucker" enhances solubility and allows for specific vector exploration in the enzyme active site, particularly for targets requiring Mg²⁺ cofactor chelation, such as HIV Integrase and bacterial enzymes like DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).
Key Pharmacophoric Features
-
Metal Chelation Triad: The carbonyl oxygen (C-1) and the bridgehead nitrogen (N-5) form a bidentate ligand site capable of coordinating divalent metal ions (Mg²⁺, Mn²⁺) essential for viral integrase or polymerase activity.
-
Intercalation Domain: The planar benzimidazole moiety allows for π-π stacking interactions with DNA bases or aromatic residues (Trp, Phe, Tyr) in receptor pockets.
-
Tunable Lipophilicity: The C-2, C-3, and C-4 methylene units provide attachment points for solubilizing groups without disrupting the core electronic binding mode.
Part 2: Chemical Synthesis & Functionalization[1][2][3][4][5][6][7][8]
The most robust method for accessing this scaffold is the Microwave-Assisted Multicomponent Reaction (MCR) . This protocol is superior to traditional reflux methods due to higher regioselectivity, reduced reaction times (minutes vs. hours), and "green" solvent compatibility.
Protocol 1: One-Pot Microwave Synthesis
Objective: Rapid assembly of the 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one core.
Reagents:
-
Amine: 2-Aminobenzimidazole (1.0 equiv)
-
1,3-Dicarbonyl: 1,3-Cyclohexanedione (1.0 equiv) or Dimedone (for 3,3-dimethyl analogs)
-
Aldehyde: Aryl aldehyde (1.0 equiv) (e.g., 4-chlorobenzaldehyde for anti-TB activity)
-
Catalyst: Ionic Liquid [bmim]BF₄ or p-TSA (10 mol%)
-
Solvent: Ethanol or Water (Green chemistry compliant)[1]
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve 2-aminobenzimidazole (1 mmol) and 1,3-cyclohexanedione (1 mmol) in 3 mL of Ethanol.
-
Activation: Add the aryl aldehyde (1 mmol) and the catalyst (p-TSA, 15 mg). Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a microwave reactor (e.g., Biotage Initiator).
-
Settings: Temperature: 140°C; Time: 10–15 minutes; Pressure limit: 15 bar; Absorption: High.
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
If no precipitate: Evaporate solvent under reduced pressure and recrystallize from hot EtOH/DMF (9:1).
-
-
Validation: Confirm structure via ¹H-NMR (Look for the disappearance of the aldehyde proton and the appearance of the methine singlet around 5.0–6.0 ppm if the structure is the tetrahydro-intermediate, or the specific splitting pattern of the dihydro system).
Expert Insight:
Causality Check: The reaction proceeds via a Knoevenagel condensation between the aldehyde and the 1,3-diketone, followed by a Michael-type addition of the 2-aminobenzimidazole and subsequent cyclodehydration. Microwave heating accelerates the rate-limiting dehydration step, preventing the formation of "open-chain" uncyclized byproducts.
Part 3: Biological Application Protocols
Case Study A: Anti-Tuberculosis (Anti-TB) Screening
The scaffold has shown potent activity against Mycobacterium tuberculosis (Mtb), likely by inhibiting cell wall synthesis.[2]
Protocol 2: Microplate Alamar Blue Assay (MABA)
-
Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC enrichment until mid-log phase (OD₆₀₀ ~ 0.5).
-
Plating: In a 96-well plate, dispense 100 µL of 7H9 broth. Add test compounds (dissolved in DMSO) in serial dilution (e.g., 100 µM to 0.19 µM).
-
Inoculation: Add 100 µL of bacterial suspension (diluted 1:100) to each well. Final volume 200 µL.
-
Incubation: Incubate at 37°C for 5 days.
-
Development: Add 20 µL of Alamar Blue reagent (resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Resazurin reduced to resorufin).
-
Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm). Determine MIC₉₀.
-
Case Study B: HIV-1 Integrase Inhibition
The structural similarity to Dolutegravir suggests an Integrase Strand Transfer Inhibitor (INSTI) mechanism.
Protocol 3: Strand Transfer Assay
-
Assembly: Pre-incubate recombinant HIV-1 Integrase (400 nM) with biotinylated viral DNA donor substrate in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 15 min to form the Stable Synaptic Complex (SSC).
-
Treatment: Add the pyrido[1,2-a]benzimidazol-1-one test compound (0.1 – 1000 nM) and incubate for 30 min.
-
Strand Transfer: Initiate reaction by adding DIG-labeled target DNA. Incubate at 37°C for 60 min.
-
Detection: Stop reaction with EDTA. Transfer to streptavidin-coated plates (captures viral DNA). Detect integration product using anti-DIG-alkaline phosphatase antibody and chemiluminescent substrate.
Part 4: Visualization & SAR Strategy
Diagram 1: Synthesis & Mechanism Workflow
Caption: One-pot microwave synthesis workflow leading to dual-target biological activity.
Diagram 2: Structure-Activity Relationship (SAR) Map
Caption: SAR Map highlighting critical regions for pharmacophore optimization.
Part 5: Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete cyclization or "open" Michael adduct. | Increase microwave temperature to 150°C or extend time. Add a dehydrating agent (e.g., molecular sieves). |
| Regioisomer Formation | Ambiguity in nucleophilic attack (N1 vs N3 of benzimidazole). | Use steric bulk on the aldehyde to direct selectivity. The pyrido[1,2-a] isomer is thermodynamically favored over the linear isomer. |
| Poor Solubility | High planarity leading to crystal packing. | Introduce solubilizing tails (e.g., morpholine, piperazine) at the C-7 or C-8 position of the benzimidazole ring. |
| Assay Interference | Fluorescence quenching in MABA assay. | Run a "compound only" control without bacteria to subtract background fluorescence. |
References
-
Multicomponent Synthesis of Pyrido[1,2-a]benzimidazoles
-
Anti-Tuberculosis Activity
-
HIV Integrase Inhibition Context
- Title: 2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), novel inhibitors of HIV integrase with a high barrier to resistance. (Structural analog comparison).
- Source: ACS Chemical Biology (2013).
-
URL:[Link]
-
General Benzimidazole Pharmacophore Review
Sources
- 1. preprints.org [preprints.org]
- 2. Novel drug targets for Mycobacterium tuberculosis: 2-heterostyrylbenzimidazoles as inhibitors of cell wall protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[1,2-a]benzimidazole-based agents active against tuberculosis (TB), multidrug-resistant (MDR) TB and extensively drug-resistant (XDR) TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement of Pyrido[1,2-a]benzimidazole Derivatives
Welcome to the Advanced Formulation Support Hub. Subject: Overcoming "Brick Dust" Solubility Profiles in Fused Tricyclic Heterocycles. Operator: Dr. Aris Thorne, Senior Application Scientist.
Executive Summary
Pyrido[1,2-a]benzimidazole (PBI) derivatives present a classic medicinal chemistry paradox: their planar, fused tricyclic architecture is excellent for DNA intercalation and receptor binding (antimalarial/anticancer activity), but it creates a high-energy crystal lattice that resists dissolution.
This guide moves beyond generic advice. We treat solubility not just as a "mixing" problem, but as a thermodynamic battle against lattice energy (
Module 1: Chemical Modification & Salt Selection
Target Audience: Medicinal Chemists in Lead Optimization
The Core Issue: PBIs are weak bases. The bridgehead nitrogen reduces the basicity of the system compared to simple benzimidazoles, often making standard hydrochloride salts liable to hydrolysis or disproportionation in vivo.
Q: My PBI hydrochloride salt precipitates immediately in pH 7.4 buffer. Why?
A: This is likely a Common Ion Effect or Disproportionation . PBIs often have a pKa in the range of 4.5–6.0. At pH 7.4, the equilibrium shifts toward the free base. If the free base has nanomolar solubility (common for planar PBIs), it precipitates.
-
Correction: You need a counter-ion that lowers the pH of the diffusion layer or a salt form with a higher
(Solubility Product). -
Protocol: Switch to Mesylate (Methanesulfonate) or Isethionate salts. These bulky anions disrupt the crystal packing more effectively than the small chloride ion, reducing lattice energy.
Q: How do I select the correct counter-ion for a PBI derivative?
A: Do not guess. Use the
-
If pKa(base) is ~5: Use Methanesulfonic acid (pKa -1.9) or Sulfuric acid.
-
Avoid: Weak acids like Tartaric or Citric if the PBI is a very weak base, as the salt will be hygroscopic and unstable.
Visualization: Salt Selection Decision Tree
Caption: Workflow for selecting the optimal counter-ion based on pKa and lipophilicity (LogP) to maximize solubility and stability.
Module 2: Formulation Strategies (Amorphous Solid Dispersions)
Target Audience: Formulation Scientists
The Core Issue: If salts fail, you must destroy the crystal lattice entirely. PBIs are prone to recrystallization because their planar structure encourages
Q: My solid dispersion (SD) looked clear initially but turned opaque after 1 week at 40°C. What happened?
A: You are seeing Phase Separation followed by Recrystallization .
The polymer you selected (likely PEG) has a low Glass Transition Temperature (
-
Troubleshooting Steps:
-
Switch Polymer: Move from PEG to PVP-VA64 or HPMC-AS (Hypromellose Acetate Succinate). These have higher
and hydrogen bonding sites that "lock" the PBI in the amorphous state. -
Drug Load Check: If your drug load is >20%, you may have exceeded the saturation solubility of the drug in the polymer. Reduce load to 10-15%.
-
Q: Which preparation method is best for PBIs: Solvent Evaporation or Kneading?
A: For PBIs, Solvent Evaporation (Spray Drying) is superior.
-
Why: Kneading often leaves residual crystal nuclei because PBIs are so insoluble that they never fully dissolve in the wetting agent during kneading. These nuclei act as seeds for rapid recrystallization.
-
Protocol (Solvent Evaporation):
-
Dissolve PBI and PVP-K30 (Ratio 1:4) in a common solvent (Methanol/Dichloromethane 1:1).
-
Rotary evaporate at 45°C under vacuum.
-
Dry in a vacuum oven for 24h to remove residual solvent (critical, as solvent acts as a plasticizer and lowers
).
-
Data Comparison: Solubility Enhancement Methods
| Method | Carrier/Reagent | Fold Increase (Approx.) | Stability Risk | Best For |
| Salt Formation | Mesylate/HCl | 10x - 50x | pH-dependent precipitation | Early PK studies |
| Cyclodextrins | HP-β-CD | 50x - 1000x | Dissociation on dilution | IV Formulations |
| Solid Dispersion | PVP-K30 / HPMC | 20x - 100x | Recrystallization over time | Oral Tablets/Capsules |
| Micelles | Polysorbate 80 | 100x+ | Oxidation of drug | Liquid Orals |
Module 3: Cyclodextrin Complexation
Target Audience: Pre-clinical Development
The Core Issue: The "pyrido" ring adds bulk. Standard
Q: I'm getting a "Type Bs" phase solubility curve (solubility increases then precipitates). Why?
A: This indicates the formation of insoluble complexes at high CD concentrations. The PBI-CD complex itself has reached its solubility limit.
-
The Fix: Switch to Hydroxypropyl-
-Cyclodextrin (HP-β-CD) . The hydroxypropyl groups disrupt external hydrogen bonding, making the complex itself highly water-soluble. -
Pro-Tip: Add 0.1% w/v of a hydrophilic polymer (like HPMC) to the CD solution. This creates a ternary complex (Drug-CD-Polymer) which can increase the stability constant (
) by up to 50% via bridging interactions.
Visualization: Troubleshooting CD Complexation
Caption: Diagnostic flow for interpreting Phase Solubility Diagrams (Higuchi & Connors method).
References
-
Rodrigues, L. N. C., et al. (2019). "Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles." Brazilian Journal of Pharmaceutical Sciences.
- Relevance: Establishes the superiority of HP-β-CD over native β-CD for benzimidazole deriv
-
Ndubi, F. W., et al. (MESA Malaria). "Synthesis, pharmacological and solubility evaluation of antiplasmodial pyrido[1,2-a]benzimidazoles." MESA Malaria Knowledge Hub.
- Relevance: Directly addresses chemical modification of the PBI scaffold (amine side chains) to enhance solubility.
-
Garcia, A., et al. (2014). "Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole." PLOS ONE.
- Relevance: Provides the protocol for ternary systems and spray drying of benzimidazole-CD complexes.
-
Ansari, M. J. (2015). "An overview of techniques for multifold enhancement in solubility of poorly soluble drugs." Journal of Applied Pharmaceutical Science.
-
Relevance: Comparative data on solid dispersion carriers (PVP vs PEG) applicable to lipophilic heterocycles.[1]
-
Sources
purification challenges of fused benzimidazole reaction mixtures
Welcome to the Advanced Purification Support Center
Ticket #: FUSED-BZ-992 Status: Open Subject: Troubleshooting isolation, solubility, and peak tailing in fused benzimidazole synthesis.
Hello. I’m Dr. Aris Thorne, Senior Application Scientist. I see you are struggling with a fused benzimidazole reaction mixture. These scaffolds (e.g., benzimidazolo[1,2-a]quinolines, imidazo[4,5-f][1,10]phenanthrolines) are notorious in medicinal chemistry. They are often "brick dust"—insoluble in organic solvents yet sticky on silica.
Below is a technical guide designed to salvage your material. We move beyond standard protocols to address the specific physicochemical behavior of the imidazole core.
Part 1: The Triage Desk (Workflow Strategy)
Before you load a column, you must characterize the physical state of your crude. Fused benzimidazoles possess a distinct amphoteric nature (
Workflow Decision Matrix
Figure 1: Decision matrix for processing fused benzimidazole crudes. Note that "Brick Dust" insolubility is often a feature, not a bug, allowing for non-chromatographic purification.
Part 2: The "Brick Dust" Protocol (Solubility & Isolation)
User Issue: "My product won't dissolve in DCM, EtOAc, or Methanol. It’s a black tar or a hard solid. How do I load this onto a column?"
Technical Insight:
Fused benzimidazoles exhibit strong
Protocol: The pH Swing
-
Dissolution (Protonation):
-
Suspend the crude solid in 1M HCl (or 10% acetic acid if acid-sensitive).
-
Why: This protonates the imidazole nitrogen (
), breaking the crystal lattice and forcing the molecule into the aqueous phase. -
Action: Sonicate for 10 minutes. Filter the mixture through Celite.
-
Result: The filtrate contains your product.[1] The filter cake contains non-basic tars and polymerized byproducts.
-
-
Precipitation (Deprotonation):
-
Cool the acidic filtrate to 0°C.
-
Slowly add 28%
or 4M NaOH dropwise with vigorous stirring until pH 9-10. -
Why: As you pass the
of the benzimidazole ( ), the molecule loses its charge. The free base is hydrophobic and will "crash out" as a precipitate.
-
-
Collection:
Data: Solvent Systems for Recrystallization If the precipitate is still impure, use these high-boiling systems:
| Solvent System | Ratio (v/v) | Application Case |
| DMSO / Water | 1:1 to 1:5 | Universal. Dissolve in hot DMSO, add hot water until cloudy, cool slowly. |
| Acetic Acid / MeOH | 1:10 | Good for highly insoluble, planar fused systems. |
| DMF / Acetonitrile | 1:5 | Best for removing colored oxidation impurities. |
| Ethanol / Water | 3:1 | Standard for less complex benzimidazoles (Phillips condensation products). |
Part 3: Chromatographic Nightmares (Tailing & Resolution)
User Issue: "My peak looks like a shark fin (severe tailing). I lose 40% of my mass on the column."
Technical Insight:
Silica gel is acidic (
The Solution: Silanol Masking
You must introduce a "sacrificial base" to the mobile phase that competes for silanol sites.
Recommended Modifiers:
-
Triethylamine (TEA): Add 1% TEA to your solvent system.
-
Note: You must flush the column with pure solvent post-run to prevent TEA salts from contaminating the next run.
-
-
Ammonia (7N in MeOH): Replace standard MeOH with
-saturated MeOH.-
Benefit: Volatile.[5] No salt residue.
-
-
Ammonium Acetate (10mM): If using Reverse Phase (C18).
-
Critical: Never run fused benzimidazoles on C18 with just Water/MeCN. The peak will never elute properly.
-
Mechanism of Tailing & Correction
Figure 2: Competitive binding mechanism. The modifier (TEA) saturates the acidic silanol sites, allowing the benzimidazole to partition solely based on polarity.
Part 4: The Tautomer Trap (Regioisomerism)
User Issue: "NMR shows a mess of peaks, or two spots on TLC that merge. Is my compound degrading?"
Technical Insight: Unless N1 is alkylated, benzimidazoles undergo annular tautomerism . The proton hops between N1 and N3.
-
On the NMR timescale, this often results in broad signals or "missing" carbons.
-
On TLC/HPLC, the equilibrium is fast, usually showing one peak. However, if the fusion breaks symmetry (e.g., 5-substituted vs 6-substituted), you may see "ghost" spots.
Diagnostic Protocol:
-
Run NMR in DMSO-
+ 1 drop TFA: This protonates the system, locking it into a symmetrical cation species. If the peaks sharpen, you have a pure compound exhibiting tautomerism. -
Derivatization: If you need to separate regioisomers (e.g., 5-methyl vs 6-methyl), you cannot separate the free bases easily. You must N-alkylate or N-acetylate the mixture to "freeze" the tautomers, separate them, and then deprotect if necessary.
Part 5: Metal Scavenging (Polishing)
User Issue: "I used a Copper/Iron catalyst for the cyclization. My product is slightly green/brown."
Fused benzimidazoles are excellent ligands for transition metals. Standard columns will not remove trace metal residues.
Scavenging Protocol:
-
Dissolve product in THF or DMF.
-
Add QuadraPure™ TU (Thiourea resin) or SiliaMetS® Imidazole.
-
Stir at 40°C for 4 hours.
-
Filter and precipitate. Alternative: Wash the organic layer with 10% aqueous EDTA (ethylenediaminetetraacetic acid) at pH 9.
References
-
Phillips Condensation & Workup: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541.
-
Chromatographic Tailing & Silanols: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase." Journal of Chromatography A, 2010, 1217(6), 858-880.
-
Tautomerism in Benzimidazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Suppl. 1, Academic Press, 1976.
-
Recrystallization Strategies: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017.
-
Green Synthesis & Solubility: Rida, S. M., et al. "Synthesis of novel benzimidazole derivatives as expected anticancer agents." European Journal of Medicinal Chemistry, 2006, 41(7), 824-829.
Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and your institution's safety officer before proceeding.
Sources
- 1. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 2. ijariie.com [ijariie.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of peak tailing of phosphate prodrugs in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Michael addition in pyrido-benzimidazole synthesis
Technical Support Center: Pyrido[1,2-a]benzimidazole Synthesis Topic: Troubleshooting Michael Addition & Cyclization Cascades Status: Online | Agent: Senior Application Scientist
Overview: The Critical Gateway
Welcome to the technical support hub for fused heterocycle synthesis. You are likely here because the formation of the pyrido[1,2-a]benzimidazole (PBI) scaffold is stalling.
In PBI synthesis, the Michael addition is rarely an isolated event; it is the trigger for a cascade. Typically, 2-aminobenzimidazole (the nucleophile) attacks an electron-deficient alkyne or alkene (the Michael acceptor), followed by an intramolecular cyclization.
If the Michael addition fails, the cascade never starts. If it is uncontrolled, you get regioisomers or polymers. Below are the specific troubleshooting tickets for the most common failure modes.
Ticket #001: Regioselectivity Failure (N- vs. C- vs. Exocyclic-N)
User Report: "I see multiple spots on TLC. NMR suggests I have a mixture of ring-nitrogen alkylation and exocyclic-amine alkylation, or potentially C-alkylation."
Diagnosis: 2-aminobenzimidazole is an ambident nucleophile . It has three nucleophilic sites:
-
Endocyclic N1 (Ring Nitrogen): The most basic and typically the softest nucleophile.
-
Exocyclic
: Harder nucleophile, often sterically more accessible but less nucleophilic than N1 in neutral conditions. -
C3 (Carbon): Rare, but possible with highly activated acceptors and specific Lewis acids.
The Rule of Thumb: Under neutral or mild basic conditions, N1 (Ring N) attack is kinetically favored. This is the desired pathway for PBI synthesis, as the subsequent cyclization onto the exocyclic amine closes the pyridine ring.
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Exocyclic-N Product | Hard/Soft Mismatch: You are using a "hard" base (e.g., NaH, LiHMDS) which deprotonates the exocyclic amine, making it the dominant nucleophile. | Switch to Soft/Neutral conditions: Use no base or a weak base like |
| C-Alkylation | Lewis Acid Overload: Strong Lewis acids can coordinate to the nitrogens, blocking them and activating the ring carbons. | Remove Lewis Acids: Attempt the reaction thermally (reflux in EtOH or Toluene) without metal catalysts first. |
| Mixture of Isomers | Tautomeric Equilibrium: The starting material exists in rapid tautomeric equilibrium. | Solvent Control: Use protic solvents (EtOH, MeOH). They stabilize the specific tautomer required for N1 attack via H-bonding networks. |
Ticket #002: The "Retro-Michael" Trap (Low Yields)
User Report: "The reaction goes to 60% conversion and stops. If I heat it longer or higher, the product spot diminishes."
Diagnosis: Michael addition is reversible. The PBI scaffold is thermodynamically stable only after the second step (cyclization) occurs. If the intermediate adduct does not cyclize immediately, high heat will drive the Retro-Michael reaction, ejecting the Michael acceptor.
Visualizing the Trap:
Caption: The "Valley of Death" is the Intermediate node. You must push forward to Product faster than you slide back to Start.
Resolution Strategy:
-
Trap the Intermediate: Do not rely on one-pot thermal cycling if it fails. Perform the Michael addition at 0°C to RT to isolate the intermediate. Then, treat the intermediate with a cyclizing agent (e.g., PPA, acetic anhydride) in a second discrete step.
-
Concentration: High concentration favors the bimolecular forward reaction (Michael addition) over the unimolecular reverse reaction. Run at 1.0 M - 2.0 M instead of the standard 0.1 M.
-
Use Activated Esters: If using acrylates, switch to propiolates (alkynes). The resulting double bond in the intermediate is more rigid, often pre-organizing the molecule for the second cyclization step, making it faster.
Ticket #003: Polymerization of the Acceptor
User Report: "My Michael acceptor (e.g., ethyl acrylate or acrylonitrile) is disappearing, but the product isn't forming. The mixture is becoming viscous/gummy."
Diagnosis: The basic nitrogen of benzimidazole is initiating anionic polymerization of the electron-deficient alkene. This is a "parasitic" side reaction.
Corrective Actions:
-
Add Radical Inhibitor: Add 1-2 mg of Hydroquinone or BHT to the reaction mixture. This stops radical polymerization without affecting the ionic Michael addition.
-
Slow Addition: Do not dump the acceptor in at once. Add the Michael acceptor dropwise to the benzimidazole solution. This keeps the concentration of the monomer low relative to the nucleophile, statistically favoring the Michael addition over polymerization.
Standard Operating Procedure (SOP)
Protocol: Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]benzimidazole-3-carboxylate
Mechanism: Michael Addition
Materials:
-
2-Aminobenzimidazole (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (1.1 equiv) or Ethyl Propiolate (1.1 equiv)
-
Solvent: Ethanol (Absolute)
-
Catalyst: Glacial Acetic Acid (5 mol%) - Optional, activates the carbonyl.
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzimidazole (10 mmol) in Ethanol (10 mL, 1.0 M concentration).
-
Addition: Add the Michael acceptor (11 mmol) dropwise over 10 minutes at Room Temperature.
-
Checkpoint: If the solution turns black immediately, cool to 0°C.
-
-
Reaction:
-
Phase 1 (Michael): Stir at RT for 2 hours. Monitor TLC. You should see the disappearance of the polar amine and appearance of a less polar intermediate.
-
Phase 2 (Cyclization): Once the intermediate is formed, heat the mixture to reflux (78°C) for 4–6 hours. This drives the elimination of ethanol/water to close the ring.
-
-
Workup:
Data & Solvent Selection Guide
The choice of solvent dictates the transition state energy. Use this table to select the right medium for your specific acceptor.
| Solvent | Dielectric Constant | Effect on Michael Addition | Recommended For |
| Ethanol/Methanol | High (Protic) | Stabilizes Intermediate. H-bonding stabilizes the anionic intermediate, preventing retro-Michael. | Standard synthesis; One-pot cascade reactions. |
| DMF/DMSO | High (Aprotic) | Accelerates Attack. Naked nucleophile effect increases reaction rate significantly. | Sterically hindered benzimidazoles; Low reactivity acceptors. |
| Toluene | Low (Aprotic) | Promotes Cyclization. High boiling point allows thermal driving of the second step; water/alcohol byproducts can be removed via Dean-Stark. | Two-step protocols where the intermediate is isolated first. |
| Water | High (Protic) | Green/Hydrophobic Effect. Can accelerate reaction due to "on-water" hydrophobic aggregation. | Green chemistry applications; simple acceptors like methyl acrylate. |
References
-
Regioselectivity in Benzimidazole Alkylation
-
One-Pot Synthesis Mechanisms
-
Solvent Effects in Aza-Michael Addition
- Title: Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Deriv
- Source:MDPI (Processes)
-
URL:[Link]
-
General Michael Addition Troubleshooting
- Title: Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
- Source:RSC Advances
-
URL:[Link]
Sources
overcoming steric hindrance in substituted pyrido[1,2-a]benzimidazoles
Technical Support Center: Overcoming Steric Hindrance in Substituted Pyrido[1,2-a]benzimidazoles
User Guide Overview
Topic: Troubleshooting Steric Hindrance in Pyrido[1,2-a]benzimidazole (PBI) Synthesis Target Audience: Medicinal Chemists, Process Chemists, Academic Researchers Objective: To provide actionable, mechanistic solutions for synthesizing sterically congested PBI scaffolds, focusing on cyclization failures, regioselectivity control, and stalled cross-coupling reactions.
Module 1: Strategic Route Selection (The "Bottom-Up" Approach)
The Problem: Attempting to functionalize a pre-formed PBI core at sterically crowded positions (e.g., C1 or C9) often fails due to the rigidity of the fused tricyclic system. The Solution: Construct the hindered core around the substituent using high-energy cyclocondensation methods.
Protocol 1.1: Microwave-Assisted Cyclocondensation
Application: Installing bulky alkyl/aryl groups at the pyridine ring (C1-C4) where thermal condensation fails.
-
Mechanism: Microwave irradiation (MW) provides rapid dielectric heating, overcoming the high activation energy barrier caused by steric repulsion between the ortho-substituent on the bis-nucleophile and the electrophile.
-
Standard Protocol:
-
Reagents: 2-Aminobenzimidazole (1.0 eq), substituted
-keto ester or -unsaturated aldehyde (1.1 eq). -
Catalyst/Solvent: 10 mol% NaOH or Et
N in DMF. Alternatively, use solid-phase alumina (solvent-free). -
Conditions: Irradiate at 140–160 °C for 5–15 minutes (sealed vessel).
-
Workup: Pour into crushed ice; hindered products typically precipitate due to increased lipophilicity.
-
Data Comparison: Thermal vs. Microwave
| Entry | Substituent (Pos. C1/C4) | Thermal Yield (Reflux, 24h) | MW Yield (15 min) | Steric Factor |
| 1 | -H | 85% | 94% | None |
| 2 | -Methyl | 60% | 88% | Moderate |
| 3 | -Ph (Phenyl) | < 15% (Incomplete) | 78% | High |
| 4 | -t-Butyl | 0% (No Reaction) | 62% | Severe |
Technical Insight: For extremely hindered substrates (Entry 4), add MgSO
(anhydrous) to the reaction vessel to sequester water in situ, driving the equilibrium toward the imine intermediate.
Module 2: Functionalizing the Scaffold (The "Top-Down" Approach)
The Problem: Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) on the PBI core stall when bulky substituents are present ortho to the halogen leaving group.
Decision Tree: Catalyst Selection for Hindered Couplings
Figure 1: Decision matrix for selecting Palladium precatalysts based on steric environment and nucleophile class.
Protocol 2.1: Overcoming "Iodide Inhibition" in Hindered Systems
Issue: In sterically crowded Buchwald-Hartwig couplings, aryl iodides often perform worse than bromides.
Cause: The large iodide ion bridges Pd centers, forming stable, inactive dimers
-
Switch Halogen: Use Aryl Bromides or Aryl Triflates instead of Iodides.
-
Solvent Switch: If you must use Iodide, switch solvent to Toluene (iodide dimers are less soluble/stable) or add AgOTf (scavenges iodide).
Module 3: Regiocontrol via Steric Blocking
The Problem: Electrophilic aromatic substitution (SEAr) on PBIs usually yields a mixture of isomers (C7/C8/C9). The Solution: Utilize the "Steric Buttress" effect.
-
Mechanism: The N5-bridgehead nitrogen is electron-donating. However, the peri-interaction between H1 (pyridine ring) and H9 (benzene ring) creates a steric pocket.
-
Guidance:
-
C9 Position: Naturally deactivated by steric clash with C1-H. Direct functionalization here is difficult without directing groups.
-
C8 Position: The most accessible site for SEAr (halogenation/nitration).
-
Strategy: To functionalize C7, first block C8 with a reversible group (e.g., sulfonation) or use a bulky electrophile that cannot fit at C8 due to flanking substituents.
-
Troubleshooting & FAQs
Q1: My cyclization reaction yields an open-chain imine intermediate but won't close to the PBI. Why?
-
Diagnosis: Steric clash between the substituent at the ortho-position of the aldehyde/ketone and the benzimidazole N-H is preventing the necessary planar transition state for ring closure.
-
Fix: Increase the reaction temperature to >140°C using Microwave irradiation (see Module 1). Add a Lewis Acid catalyst (e.g., Yb(OTf)
or InCl ) to activate the carbonyl and lower the barrier for intramolecular attack.
Q2: I am trying to couple a secondary amine to a C1-bromo-PBI, but I only get starting material.
-
Diagnosis: Standard ligands (BINAP, dppf) create a coordination sphere that is too crowded when combined with a C1-substituent (peri-position).
-
Fix: Switch to RuPhos or AdBrettPhos . These dialkylbiarylphosphine ligands are designed to be "flexible"—they open up space for the incoming amine while protecting the Pd center from aggregation.
-
Tip: Use LiHMDS as the base instead of NaOtBu to prevent base-mediated decomposition of sensitive functional groups.
-
Q3: Why does C-H activation fail on my 1-substituted PBI?
-
Diagnosis: The C1-substituent twists the pyridine ring out of planarity with the benzimidazole, disrupting the conjugation required for the directing group (N5) to coordinate with the metal (Rh/Pd).
-
Fix: Use a Rhodium(III) catalyst (Cp*RhCl
) with a bulky carboxylate additive like Pivalic Acid (PivOH) or 1-Adamantanecarboxylic acid . The bulky acid assists in the concerted metalation-deprotonation (CMD) step by accommodating the twisted geometry.
References
-
Microwave Synthesis of PBIs: Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. National Institutes of Health (NIH). Link
-
Buchwald-Hartwig Ligand Guide: Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts. Link
-
Steric Effects in Coupling: Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands.[1] Royal Society of Chemistry. Link
-
C-H Activation Strategies: Synthetic Strategies for Benzimidazole-Based Heterocycles via Transition Metal–Catalyzed C–H Annulation. Thieme Connect. Link
-
Regioselectivity Studies: Regioselectivity of 9-chloropyrido[1,2-a]benzimidazole halogenation reaction. ResearchGate.[2][3][4] Link
Sources
minimizing side products in benzimidazole-lactone condensation
Technical Support Center: Benzimidazole-Lactone Condensation
Ticket Subject: Minimizing Side Products & Optimizing Cyclization in Benzimidazole Synthesis Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The Engineering of Heterocycles
You are likely attempting to synthesize a 2-(hydroxyalkyl)benzimidazole scaffold by condensing an o-phenylenediamine (OPD) derivative with a lactone (cyclic ester). This reaction is a variation of the Phillips Condensation . Unlike simple carboxylic acids, lactones introduce a unique thermodynamic challenge: the ring-opening step generates a free hydroxyl group, which can complicate the final dehydration-cyclization step.
This guide treats your synthesis as a system to be debugged. We focus on the three primary failure modes: Incomplete Cyclization (The "Open" Trap) , Regioisomeric Mixtures , and Polymerization/Oligomerization .
Module 1: Diagnostic Workflow
Before altering conditions, identify your specific failure mode using this logic gate.
Figure 1: Diagnostic logic for categorizing reaction impurities based on LCMS/TLC data.
Module 2: Troubleshooting (FAQs & Solutions)
Issue 1: The "M+18" Trap (Incomplete Cyclization)
Symptom: LCMS shows a major peak at
-
Q: Why is the ring not closing?
-
A: The reaction is stuck at the thermodynamic valley of the amide intermediate. This is common in solvent-based reflux (e.g., ethanol) where the temperature (
) is insufficient to drive off water, or the acid catalyst is too weak.
-
-
Protocol Adjustment:
-
Switch Solvent: Move from Ethanol/Methanol to Ethylene Glycol or Xylene . You need temperatures
. -
Dehydrating Agent: If using HCl, switch to Polyphosphoric Acid (PPA) . PPA acts as both solvent and potent dehydrating agent, forcing the cyclization.
-
Microwave Assist: Microwave irradiation is proven to accelerate the rate-determining dehydration step significantly compared to thermal heating [1, 2].
-
Issue 2: Regioisomeric Impurities
Symptom: Two close spots on TLC or a split peak in HPLC with identical mass. Mechanism: If your o-phenylenediamine has a substituent at position 4 (e.g., 4-methyl-1,2-diaminobenzene), the two amine groups are non-equivalent (one is para, one is meta to the substituent). The lactone can attack either amine first.
-
Q: Can I control which isomer forms?
-
A: Difficult under thermodynamic conditions. However, steric bulk plays a role.
-
-
Protocol Adjustment:
-
Steric Control: If the lactone is bulky, it may preferentially attack the less hindered amine (meta to the substituent).
-
Purification Strategy: Do not attempt to optimize the reaction for 100% regioselectivity (often futile). Instead, optimize for separation. Use a gradient crystallization: the 5-substituted and 6-substituted isomers often have vastly different solubilities in Ethanol/Water mixtures.
-
Chemo-differentiation: Use a diamine where one amine is protected (e.g., N-Boc), react, cyclize, then deprotect. This guarantees regiochemistry but adds steps.
-
Issue 3: Oligomerization
Symptom: Gums, tars, or high-molecular-weight species. Mechanism: The product contains a Benzimidazole-NH and a Hydroxyl-OH. Under harsh acidic conditions (like PPA), the product can self-condense (ether formation or N-alkylation).
-
Q: How do I stop the product from reacting with itself?
-
A: Dilution and Stoichiometry.
-
-
Protocol Adjustment:
-
High Dilution: Run the reaction at lower concentrations (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Stoichiometry: Use a slight excess of the diamine (1.1 equiv). Excess lactone encourages side reactions with the generated hydroxyl group.
-
Module 3: Optimized Protocols
Choose the protocol based on your available equipment.
Method A: The "Gold Standard" (Microwave-Assisted)
Best for: High throughput, minimizing side products, difficult substrates.
-
Reagents: Mix o-phenylenediamine (1.0 equiv) and Lactone (1.0 equiv) in a microwave vial.
-
Catalyst: Add 2-3 drops of conc. HCl or Er(OTf)
(1 mol%) [3]. -
Solvent: Minimal Ethanol (just to create a slurry) or Solvent-Free (if reagents are liquid/meltable).
-
Reaction: Irradiate at 130–150°C for 5–10 minutes .
-
Workup: Pour into crushed ice/water. Neutralize with NaHCO
. The solid precipitate is usually the clean benzimidazole.-
Why this works: Rapid heating bypasses the slow thermal ramp where oligomers form.
-
Method B: The "Classic" (Polyphosphoric Acid)
Best for: Scalability, robust dehydration.
-
Setup: Place o-phenylenediamine (1 equiv) and Lactone (1 equiv) in a round-bottom flask.
-
Solvent/Catalyst: Add Polyphosphoric Acid (PPA) (approx. 10–15 mL per gram of reactant).
-
Reaction: Heat to 140–160°C for 2–4 hours. Monitor by TLC (look for disappearance of the "open" amide intermediate).
-
Workup: Slowly pour the hot syrup into a large volume of stirred ice water (exothermic!). Neutralize with conc. Ammonia solution until pH ~8. Filter the precipitate.
Module 4: Mechanistic Visualization
Understanding the exact step where failure occurs is critical.
Figure 2: Reaction pathway. The "Open Amide" is the critical bottleneck. Failure to drive the transition (Dehydration) results in the M+18 impurity.
Summary of Key Variables
| Variable | Recommendation | Reason |
| Stoichiometry | 1:1 or 1.1:1 (Diamine:Lactone) | Excess lactone promotes polymerization. |
| Catalyst | PPA (Thermal) or Er(OTf) | Strong dehydration is required to close the ring. |
| Temperature | >130°C | Required to overcome activation energy of cyclization. |
| Atmosphere | Inert (N | Prevents oxidation of the diamine (darkening of reaction). |
References
-
Microwave-Assisted Synthesis of Benzimidazoles. Asian Journal of Chemistry. (2013). High-yield synthesis using microwave irradiation to reduce reaction times and side products.[1][2][3]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis. Chemical & Pharmaceutical Bulletin. (2007). Demonstrates 96-98% time reduction and yield improvement using MW vs PPA thermal methods.[2][3]
-
Highly Efficient Synthesis Using Lewis Acid Catalysts. MDPI. (2022).[4] Use of Er(OTf)
for selective benzimidazole formation under mild conditions.[1][4][5] -
Regioselective Synthesis of Benzimidazoles. Beilstein Journal of Organic Chemistry. (2016). Discusses the impact of catalyst and conditions on selectivity between mono- and di-condensation products.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Comparison of Isomers in Benzimidazole Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazole-based compounds, the unambiguous characterization of isomers is a critical step. The subtle differences in the substitution patterns on the benzimidazole scaffold can lead to significant variations in biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of spectroscopic methods for the differentiation of common isomers encountered in benzimidazole synthesis, grounded in experimental data and established protocols.
The Imperative of Isomer Differentiation in Benzimidazole Chemistry
Benzimidazoles are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and antitumor properties.[1] The synthesis of substituted benzimidazoles, often through the condensation of o-phenylenediamines with aldehydes or carboxylic acids, can frequently lead to the formation of a mixture of positional isomers.[2][3] For instance, the reaction of a 4-substituted o-phenylenediamine can yield both 5- and 6-substituted benzimidazole derivatives. Furthermore, N-alkylation can result in isomeric products. Differentiating these isomers is paramount for ensuring the structural integrity and purity of drug candidates.[1]
This guide will focus on the practical application of four key spectroscopic techniques for isomer differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive technique for the structural elucidation of benzimidazole isomers.[1] The chemical environment of each proton and carbon atom in the molecule dictates its unique resonance frequency, providing a detailed map of the molecular structure.
Differentiating Positional Isomers (e.g., 5- and 6-Substituted Benzimidazoles)
The substitution pattern on the benzene ring of the benzimidazole core significantly influences the chemical shifts and coupling constants of the aromatic protons.[1] By analyzing these parameters, one can confidently distinguish between positional isomers.
Key ¹H NMR Observables for Isomer Differentiation:
| Proton | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Key Differentiating Features |
| N-H | 12.0 - 13.6 (broad singlet)[1] | The presence and broadness of this signal confirm the N-unsubstituted nature of the benzimidazole. Its downfield shift is due to diamagnetic anisotropy and hydrogen bonding.[1] |
| Aromatic Protons | 7.0 - 8.3[1] | The splitting patterns and coupling constants are crucial for determining the substitution pattern. Electron-donating groups cause upfield shifts, while electron-withdrawing groups lead to downfield shifts.[1] |
| H-4 vs. H-7 | - | In an unsymmetrically substituted benzimidazole (e.g., 5-nitrobenzimidazole), H-4 and H-7 will have distinct chemical shifts. In a symmetrically substituted one (e.g., 5,6-dinitrobenzimidazole), they may be equivalent. |
| H-5 vs. H-6 | - | The chemical shifts of these protons are highly sensitive to the nature and position of the substituent. |
Coupling Constants (J) as a Diagnostic Tool:
-
Ortho Coupling (³J): Typically 6-9 Hz, observed between adjacent protons.[1]
-
Meta Coupling (⁴J): Smaller, around 2-3 Hz, between protons separated by three bonds.[1]
-
Para Coupling (⁵J): Generally very small or not observed.[1]
By carefully analyzing the multiplicity and J values of the aromatic signals, the relative positions of the substituents can be unequivocally determined.
Prototropic Tautomerism in N-Unsubstituted Benzimidazoles
N-unsubstituted benzimidazoles can exist as two rapidly interconverting tautomers.[1][4] This rapid proton exchange on the NMR timescale can lead to time-averaged signals, where, for instance, the signals for H-4 and H-7, as well as H-5 and H-6, in a 5-substituted benzimidazole become equivalent.[1][5] Factors like solvent and temperature can influence the rate of this exchange.[1] In some cases, lowering the temperature may allow for the observation of distinct signals for each tautomer.[1]
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum for the structural elucidation of a benzimidazole derivative.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzimidazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of the N-H proton.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]
-
Acquisition Parameters (Typical for 400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the protons and determine the isomeric structure.
Visualization of NMR Analysis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
